Coumafuryl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-10(18)9-12(13-7-4-8-21-13)15-16(19)11-5-2-3-6-14(11)22-17(15)20/h2-8,12,19H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIXKFSJCQNGEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CO1)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34490-93-2 (hydrochloride salt) | |
| Record name | Coumafuryl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3041798 | |
| Record name | Coumafuryl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] | |
| Record name | Coumafuryl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4525 | |
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Solubility |
Solubility in water: 150 g/100 ml @ 20 °C /Sodium salt/, Practically insoluble in water; readily soluble in acetone, methyl ethyl ketone, cyclohexanone, ether, dioxane, methylene chloride, dimethylformamide; moderately soluble in toluene, xylene, trichloroethylene, carbon tetrachloride; very slightly soluble in petroleum ether and mineral oils | |
| Record name | COUMAFURYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Very low at room temperature | |
| Record name | COUMAFURYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder, Crystals | |
CAS No. |
117-52-2 | |
| Record name | Coumafuryl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Coumafuryl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumafuryl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Coumafuryl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | COUMAFURYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ELL4M4VS8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | COUMAFURYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
124 °C | |
| Record name | COUMAFURYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Coumafuryl's Mechanism of Action on Vitamin K Reductase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of coumafuryl, a first-generation anticoagulant rodenticide, on vitamin K epoxide reductase (VKOR). Due to the limited availability of specific quantitative data for this compound, this guide leverages the extensive research conducted on its close structural and functional analog, warfarin, to elucidate the core principles of its activity. The mechanisms described for warfarin are considered to be highly representative of this compound's interaction with VKOR.
Core Mechanism of Action: Inhibition of the Vitamin K Cycle
This compound, like other 4-hydroxycoumarin derivatives, exerts its anticoagulant effect by inhibiting the enzyme vitamin K epoxide reductase complex subunit 1 (VKORC1). This enzyme is a critical component of the vitamin K cycle, a metabolic pathway essential for the post-translational modification of several blood clotting factors.
The vitamin K cycle involves the conversion of vitamin K between three forms: vitamin K quinone, vitamin K hydroquinone, and vitamin K 2,3-epoxide. Vitamin K hydroquinone is the active cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamate residues on vitamin K-dependent proteins, including coagulation factors II, VII, IX, and X. This carboxylation is essential for their biological activity, enabling them to bind calcium ions and participate in the coagulation cascade.
During the carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide. For the coagulation process to continue, vitamin K 2,3-epoxide must be recycled back to vitamin K quinone and then to vitamin K hydroquinone. This crucial recycling is carried out by VKORC1.
This compound acts as a potent inhibitor of VKORC1. By blocking this enzyme, it prevents the regeneration of vitamin K hydroquinone. The resulting depletion of the active form of vitamin K leads to the production of under-carboxylated, inactive coagulation factors. This impairment of the coagulation cascade results in a state of anticoagulation and, at higher doses, can lead to hemorrhaging.
Quantitative Data on Coumarin Inhibition of VKORC1
| Compound | Parameter | Value | Species | Assay Conditions | Reference |
| Warfarin | IC50 | 0.07 µM | Rat | In vitro hepatic microsomes | [1] |
| Warfarin | IC50 | 0.17 µM | Murine | In vitro hepatic microsomes | [1] |
| Warfarin | Ki | Nanomolar range | Human | Microsomal VKORC1 with glutathione | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory effect of coumarins like this compound on VKORC1 activity.
In Vitro VKORC1 Activity Assay using Hepatic Microsomes
This assay measures the enzymatic activity of VKORC1 in liver microsomes, which are rich in this enzyme.
Protocol:
-
Preparation of Microsomes:
-
Homogenize fresh liver tissue from the species of interest (e.g., rat, mouse) in a buffered solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4) on ice.
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cellular debris.
-
Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Enzyme Reaction:
-
In a reaction tube, combine the microsomal preparation with a reaction buffer containing a reducing agent, typically dithiothreitol (DTT), which is necessary for VKORC1 activity in vitro.
-
Add the substrate, vitamin K1 2,3-epoxide, to initiate the reaction.
-
For inhibition studies, pre-incubate the microsomes with varying concentrations of this compound (or warfarin) for a defined period before adding the substrate.
-
Incubate the reaction mixture at 37°C for a specific time.
-
-
Quantification of Product:
-
Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol and hexane).
-
Extract the vitamin K metabolites into an organic solvent.
-
Analyze the extracted samples by high-performance liquid chromatography (HPLC) to separate and quantify the product, vitamin K1 quinone.
-
-
Data Analysis:
-
Calculate the rate of vitamin K1 quinone formation.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
-
Cell-Based VKORC1 Activity Assay
This assay assesses the activity of VKORC1 in a cellular context, providing a more physiologically relevant model.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable human cell line, such as HEK293T cells.
-
For controlled experiments, use cells with endogenous VKORC1 knocked out.
-
Transfect the cells with a plasmid expressing human VKORC1.
-
-
Inhibition Assay:
-
Treat the transfected cells with varying concentrations of this compound (or warfarin).
-
Add vitamin K1 2,3-epoxide to the cell culture medium.
-
Incubate the cells for a period to allow for the conversion of the epoxide to vitamin K1 quinone.
-
-
Measurement of VKORC1 Activity:
-
A common method is to co-express a vitamin K-dependent reporter protein, such as Factor IX.
-
The activity of VKORC1 is indirectly measured by quantifying the level of carboxylated (active) Factor IX secreted into the culture medium, often using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Normalize the reporter protein activity to a control (e.g., untreated cells).
-
Plot the normalized activity against the inhibitor concentration to determine the IC50 value in a cellular environment.
-
Mandatory Visualizations
Signaling Pathway of the Vitamin K Cycle and this compound Inhibition
Caption: The Vitamin K cycle and the inhibitory action of this compound on VKORC1.
Experimental Workflow for In Vitro VKORC1 Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory effect of this compound on VKORC1.
References
The Pharmacokinetics and Pharmacodynamics of Coumafuryl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumafuryl, a first-generation anticoagulant rodenticide, operates through the disruption of the vitamin K cycle, leading to fatal hemorrhaging in rodents. As a member of the 4-hydroxycoumarin class of compounds, its mechanism of action is well-understood, involving the inhibition of the vitamin K epoxide reductase (VKOR) enzyme. This guide provides a comprehensive overview of the available data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, toxicity, and the analytical methods for its detection. Due to its status as an obsolete rodenticide, specific pharmacokinetic data for this compound is limited in contemporary literature. This guide addresses this gap by presenting available data, contextualizing it with information on other first-generation anticoagulants, and detailing relevant experimental protocols.
Introduction
This compound is a synthetic derivative of 4-hydroxycoumarin and was historically used for the control of rodent populations.[1][2] Like other compounds in its class, its efficacy as a rodenticide is based on its anticoagulant properties.[3] Understanding the pharmacokinetics (the study of drug absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics (the study of the drug's mechanism of action and its physiological effects) of this compound is critical for assessing its efficacy, toxicity, and environmental impact. This technical guide synthesizes the available scientific information on this compound, presenting it in a structured format for researchers, toxicologists, and drug development professionals.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is its anticoagulant activity, which is achieved through the inhibition of the vitamin K cycle.
Mechanism of Action
This compound acts as a potent inhibitor of the enzyme Vitamin K Epoxide Reductase (VKOR).[4] VKOR is a critical enzyme in the vitamin K cycle, responsible for the regeneration of vitamin K hydroquinone, a necessary cofactor for the gamma-carboxylation of several clotting factors in the liver.[3] By inhibiting VKOR, this compound depletes the available reduced vitamin K, thereby impairing the synthesis of functional vitamin K-dependent clotting factors II, VII, IX, and X.[4] This disruption of the coagulation cascade leads to an inability of the blood to clot, resulting in internal bleeding and eventual death.
References
History and development of Coumafuryl as a rodenticide
An In-depth Technical Guide to the History and Development of Coumafuryl as a Rodenticide
Abstract
This compound, a first-generation anticoagulant rodenticide, represents a significant milestone in the evolution of pest control. As a derivative of 4-hydroxycoumarin, its development in the mid-20th century offered a more effective and insidious method of rodent control compared to the acute poisons that preceded it. This technical guide provides a comprehensive overview of this compound, detailing its history, chemical synthesis, and mechanism of action. It includes a summary of toxicological data and outlines the key experimental protocols used to evaluate its efficacy and mode of action. The document is intended for researchers and professionals in toxicology, pest management, and drug development, offering a detailed examination of this historically important compound.
Introduction and Historical Context
The development of anticoagulant rodenticides traces back to the discovery of dicoumarin, the agent responsible for a hemorrhagic disease in cattle that consumed spoiled sweet clover.[1] This led to the synthesis of numerous analogues, with warfarin emerging in the 1940s as a potent therapeutic anticoagulant and, subsequently, a highly successful rodenticide.[1][2] Following this success, the 1950s saw the introduction of several "first-generation" anticoagulants. This compound (also known by former names Fumarin and Tomarin) was introduced around 1953 as part of this wave.[1][3]
First-generation anticoagulants (FGARs) like this compound require rodents to consume multiple doses over several days to accumulate a lethal dose. This characteristic was initially seen as an advantage, as it prevented the rapid development of "bait shyness" often observed with acute, fast-acting poisons.[4] However, the widespread use of FGARs eventually led to the emergence of genetically resistant rodent populations, which spurred the development of more potent second-generation anticoagulants (SGARs).[2] Today, this compound is considered largely obsolete, though its study provides fundamental insights into the mechanisms of anticoagulant toxicity.[5]
Physicochemical Properties and Synthesis
This compound is a synthetic derivative of coumarin.[5] It exists as a colorless to white crystalline solid and is typically prepared as a racemic mixture, containing equal proportions of both enantiomers due to a chiral center in its structure.[5][6]
Commercial Production: The synthesis of this compound is achieved through a condensation reaction. The process involves reacting 4-hydroxycoumarin with 3-(2-furyl)-1-methyl-2-oxopropyl acetate (2-furylmethyl ketone) in the presence of a base catalyst, such as sodium hydroxide.[5] The reaction is typically carried out in a solvent like ethanol or acetic acid under controlled temperature conditions to yield the final product, which is then purified by crystallization.[5]
Mechanism of Action
The Vitamin K Coagulation Cascade
This compound functions as a potent vitamin K antagonist.[7] In a healthy mammal, Vitamin K is a crucial cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of glutamate residues on several blood clotting factors (II, VII, IX, and X) in the liver.[8][9] This carboxylation is essential for the clotting factors to bind calcium ions and participate in the coagulation cascade.
During this process, vitamin K hydroquinone (KH₂) is oxidized to vitamin K 2,3-epoxide (KO). For the coagulation process to be sustained, KO must be recycled back to KH₂. This recycling is performed by the enzyme Vitamin K epoxide reductase (VKOR).[9][10]
Inhibition by this compound
This compound exerts its anticoagulant effect by competitively inhibiting the VKOR enzyme.[8][10] This inhibition blocks the regeneration of active vitamin K, leading to a progressive decline in the concentration of functional, carboxylated clotting factors II, VII, IX, and X.[8] As these factors are depleted, the blood loses its ability to clot.[10] Concurrently, this compound can increase the permeability of blood capillaries.[10] The combination of impaired coagulation and increased capillary leakage results in widespread internal hemorrhaging, leading to hypovolemic shock and, ultimately, death.[10]
Toxicological and Efficacy Data
The toxicity of this compound is characterized by its oral lethal dose (LD50), which is the dose required to kill 50% of a test population. As a first-generation anticoagulant, it is significantly less potent than second-generation compounds.
Acute Toxicity
Quantitative data for this compound's acute oral toxicity has been established in key rodent species.
| Species | Route of Exposure | LD50 Value | Reference |
| Rat (Rodent) | Oral | 25 mg/kg | [11] |
| Mouse | Oral | 14.7 mg/kg | [10] |
Key Experimental Protocols
The evaluation of a rodenticide like this compound involves a multi-stage process, from in vitro assays to controlled field trials.
In Vitro: Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
This assay quantifies the inhibitory effect of a compound directly on the target enzyme.
Objective: To determine the concentration of this compound required to inhibit 50% of VKOR activity (IC50).
Methodology:
-
Enzyme Preparation: Microsomes containing VKOR are isolated from the liver tissue of a suitable animal model (e.g., rat) or from cell lines engineered to express VKOR.[9][12]
-
Substrate and Cofactor Preparation: A solution containing Vitamin K epoxide (the substrate) and a reducing agent, typically dithiothreitol (DTT), which serves as an artificial cofactor, is prepared.[12]
-
Incubation: The microsomal preparation is incubated at a controlled temperature (e.g., 37°C) with the substrate/cofactor mix and varying concentrations of this compound.
-
Reaction Quenching and Analysis: After a set incubation period, the reaction is stopped. The amount of Vitamin K produced (the product of VKOR activity) is quantified using methods like High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: A dose-response curve is generated by plotting VKOR activity against the logarithm of this compound concentration. The IC50 value is calculated from this curve.
In Vivo: Laboratory Bait Choice Study
This test assesses the palatability and lethal effect of a rodenticide bait in a controlled laboratory setting.
Objective: To determine the acceptance of the this compound bait relative to a non-toxic food source and to measure the resulting mortality.
Methodology:
-
Animal Acclimation: Test animals (e.g., Norway rats, Rattus norvegicus) are individually housed and acclimated to the laboratory conditions.
-
Test Diet Presentation: Each animal is presented with two food containers: one with a weighed amount of the test bait containing this compound and the other with a weighed amount of a non-toxic "challenge" diet.[13]
-
Consumption Monitoring: Food consumption from both containers is measured daily for a specified period (e.g., 10-21 days). The positions of the containers are often alternated daily to prevent bias.[13]
-
Observation: Animals are observed daily for clinical signs of poisoning (e.g., lethargy, hemorrhage) and time to death is recorded.[13]
-
Data Analysis: Bait acceptance is calculated as the percentage of the total food consumed that was the test bait. Mortality rates and the average number of days to death are determined.
Field Trial: Census-Based Efficacy Evaluation
Field trials are essential to evaluate the performance of a rodenticide under real-world conditions, where it must compete with other available food sources.[14]
Objective: To measure the reduction in a wild rodent population following the application of this compound bait.
Methodology:
-
Site Selection: A suitable site with a confirmed and relatively contained rodent infestation is chosen (e.g., a farm building).[13]
-
Pre-Treatment Census: The baseline rodent population activity is measured using at least two indirect methods.[14]
-
Treatment Period: The non-toxic census bait is replaced with the this compound-laced bait. The amount of bait consumed is recorded daily. The treatment continues for a duration appropriate for a first-generation anticoagulant (e.g., 21 days).
-
Post-Treatment Census: After the treatment period, the toxic bait is removed and replaced with the original non-toxic census bait. The population census (food consumption and tracking) is repeated to measure the new, lower level of rodent activity.[14]
-
Efficacy Calculation: Efficacy is expressed as the percentage reduction in activity between the pre-treatment and post-treatment census periods.[15]
Conclusion and Current Status
This compound holds an important place in the history of rodent control as a first-generation anticoagulant. Its development marked a strategic shift away from acute poisons toward a multi-feed approach that capitalized on rodent feeding behaviors. While effective, the emergence of resistance necessitated the development of more potent second-generation compounds. Consequently, this compound is now considered obsolete and is not approved for use in many regions.[5] Nevertheless, its mechanism of action continues to be a cornerstone for understanding anticoagulant toxicology, and the experimental frameworks developed to test it remain relevant in the evaluation of modern rodenticides.
References
- 1. escholarship.org [escholarship.org]
- 2. professionalpestmanager.com [professionalpestmanager.com]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. INFOGRAPHIC: A short history of public health pesticides [bpca.org.uk]
- 5. This compound [sitem.herts.ac.uk]
- 6. CAS 117-52-2: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound sodium | C17H13NaO5 | CID 23707507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CAS#:117-52-2 | Chemsrc [chemsrc.com]
- 12. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sanidad.gob.es [sanidad.gob.es]
- 14. about.rrac.info [about.rrac.info]
- 15. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
The Multifaceted Biological Activities of 4-Hydroxycoumarin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxycoumarin scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. From the landmark anticoagulant warfarin to emerging anticancer and anti-inflammatory agents, derivatives of 4-hydroxycoumarin continue to be a fertile ground for drug discovery. This technical guide provides an in-depth exploration of the multifaceted biological activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Anticoagulant Activity
The most well-established biological activity of 4-hydroxycoumarin derivatives is their anticoagulant effect.[1][2] These compounds function as vitamin K antagonists, inhibiting the enzyme vitamin K epoxide reductase (VKOR). This inhibition disrupts the vitamin K cycle, leading to the production of non-functional vitamin K-dependent clotting factors (II, VII, IX, and X), thereby prolonging blood clotting time.[1]
Quantitative Data: Anticoagulant Activity
The anticoagulant potency of 4-hydroxycoumarin derivatives is typically assessed by measuring the prothrombin time (PT), which is the time it takes for a clot to form in a blood sample.
| Compound | Prothrombin Time (PT) in seconds | Reference Compound | PT of Reference (seconds) |
| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H- chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | 21.30 | Warfarin | 14.60 |
Anticancer Activity
A growing body of evidence highlights the potential of 4-hydroxycoumarin derivatives as anticancer agents.[3][4] Their mechanisms of action are multifaceted and often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[3][5]
Quantitative Data: Anticancer Activity (IC50 Values)
The cytotoxic effects of 4-hydroxycoumarin derivatives are quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Compound 4 | HL60 (Leukemia) | 8.09 |
| Compound 4 | MCF-7 (Breast Cancer) | 3.26 |
| Compound 4 | A549 (Lung Cancer) | 9.34 |
| Compound 115 | SMMC-7721 (Hepatocellular Carcinoma) | 6 ± 1.4 |
| Compound 115 | Bel-7402 (Hepatocellular Carcinoma) | 8 ± 2.0 |
| Compound 115 | MHCC97 (Hepatocellular Carcinoma) | 7 ± 1.7 |
| Compound 115 | Hep3B (Hepatocellular Carcinoma) | 9 ± 2.0 |
| Compound VIIb | MCF-7 (Breast Cancer) | 1.03 ± 0.05 |
| Palladium(II) Complex C1 | MIA PaCa-2 (Pancreatic Cancer) | 3 |
| Palladium(II) Complex C1 | A375 (Melanoma) | 5.4 |
| Palladium(II) Complex C1 | HCT116 (Colon Cancer) | 7 |
| Palladium(II) Complex C2 | MIA PaCa-2 (Pancreatic Cancer) | 6 |
| Palladium(II) Complex C2 | A375 (Melanoma) | 17 |
| Palladium(II) Complex C2 | HCT116 (Colon Cancer) | 14.5 |
| Compound 4ab | HCT116 (Colon Cancer) | < 10 |
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Several 4-hydroxycoumarin derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR signaling pathway inhibition by 4-hydroxycoumarin derivatives.
Antioxidant Activity
Many 4-hydroxycoumarin derivatives exhibit significant antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.
Quantitative Data: Antioxidant Activity (IC50 Values)
The antioxidant capacity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound/Derivative | DPPH IC50 | ABTS IC50 (µM) |
| 4-hydroxy-6-methoxy-2H-chromen-2-one (4a ) | 0.05 mmol/L | 3.86 |
| Compound C3 | - | 3.86 |
| Compound C-HB1 | 6.4 µM | 4.5 |
| Compound C-HB2 | 2.5 µM | 2.0 |
Antimicrobial Activity
4-Hydroxycoumarin derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Quantitative Data: Antimicrobial Activity (MIC Values)
The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| Compound 7f | Bacillus subtilis | 8 |
| Biscoumarin 1 | Staphylococcus aureus (including MRSA) | 4-8 |
| Compound 2 | Staphylococcus aureus | Zone of Inhibition: 26.5 ± 0.84 mm |
| Compound 3 | Staphylococcus aureus | Zone of Inhibition: 26.0 ± 0.56 mm |
| Compound 8 | Staphylococcus aureus | Zone of Inhibition: 26.0 ± 0.26 mm |
| Compound 5 | Salmonella typhimurium | Zone of Inhibition: 19.5 ± 0.59 mm |
| Compound 9 | Salmonella typhimurium | Zone of Inhibition: 19.5 ± 0.32 mm |
Anti-inflammatory Activity
Several 4-hydroxycoumarin derivatives possess potent anti-inflammatory properties.[1] They can modulate the inflammatory response by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.[6]
Signaling Pathway: NF-κB and MAPK Inhibition
A key mechanism underlying the anti-inflammatory effects of these derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the expression of inflammatory genes.
Caption: Inhibition of NF-κB and MAPK signaling by 4-hydroxycoumarin derivatives.
Experimental Protocols
General Experimental Workflow
The evaluation of the biological activity of 4-hydroxycoumarin derivatives typically follows a standardized workflow, from initial screening to more detailed mechanistic studies.
Caption: General workflow for evaluating the biological activity of 4-hydroxycoumarin derivatives.
Anticoagulant Activity: Prothrombin Time (PT) Assay
Objective: To determine the effect of 4-hydroxycoumarin derivatives on the extrinsic pathway of blood coagulation.
Materials:
-
Test compound solution
-
Control vehicle (e.g., DMSO)
-
Warfarin solution (positive control)
-
Citrated platelet-poor plasma (from human or animal source)
-
Thromboplastin-calcium chloride reagent
-
Water bath at 37°C
-
Coagulometer or stopwatch
-
Pipettes
Procedure:
-
Pre-warm the thromboplastin-calcium chloride reagent and plasma samples to 37°C.
-
Pipette 100 µL of the plasma into a pre-warmed cuvette or test tube.
-
Add a specific concentration of the test compound or control and incubate for a defined period (e.g., 2 minutes) at 37°C.
-
Forcefully add 200 µL of the pre-warmed thromboplastin-calcium chloride reagent to the plasma and simultaneously start the timer.
-
Record the time in seconds for the formation of a visible fibrin clot.
-
Perform all tests in triplicate and calculate the mean prothrombin time.
Anticancer Activity: MTT Cytotoxicity Assay
Objective: To assess the cytotoxic effect of 4-hydroxycoumarin derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of 4-hydroxycoumarin derivatives.
Materials:
-
Test compound solutions at various concentrations
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Ascorbic acid or Trolox solution (positive control)
-
Methanol or ethanol
-
96-well microtiter plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent.
-
In a 96-well plate, add a specific volume of the test compound solution to a defined volume of the DPPH solution.[8]
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[8]
-
Measure the absorbance of the solution at 517 nm.[8]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of 4-hydroxycoumarin derivatives against microbial strains.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound solutions at various concentrations
-
Standard antibiotic solution (positive control)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of the test compounds and the positive control in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the microbial inoculum to each well of the microplate.[9]
-
Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
Objective: To assess the ability of 4-hydroxycoumarin derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) solution
-
Test compound solutions at various concentrations
-
Griess reagent
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the macrophage cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
To a new 96-well plate, add the supernatant and an equal volume of Griess reagent.[10]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve and determine the percentage of NO inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]
- 3. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 5. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
Coumafuryl (CAS No. 117-52-2): A Technical Guide for Researchers
An In-depth Examination of the Research Applications, Experimental Protocols, and Biological Activity of a First-Generation Anticoagulant
This technical guide provides a comprehensive overview of Coumafuryl (CAS No. 117-52-2), a coumarin derivative with significant historical and ongoing research applications. Primarily known as a first-generation anticoagulant rodenticide, the broader family of coumarins, to which this compound belongs, is the subject of extensive research in drug development for its diverse pharmacological activities. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its mechanism of action, experimental methodologies, and potential for further investigation.
Core Compound Characteristics
This compound, chemically known as 3-[1-(2-furanyl)-3-oxobutyl]-4-hydroxy-2H-1-benzopyran-2-one, is a white to pale yellow crystalline solid.[1] It is a synthetic derivative of 4-hydroxycoumarin.[2]
| Property | Value | Reference |
| CAS Number | 117-52-2 | [1] |
| Molecular Formula | C₁₇H₁₄O₅ | [3] |
| Molecular Weight | 298.29 g/mol | [3] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [1] |
| Synonyms | Fumarin, Krumkil, 3-(α-Acetonylfurfuryl)-4-hydroxycoumarin | [3][4] |
Primary Research Application: Anticoagulant Rodenticide
This compound's principal application has been as a first-generation anticoagulant rodenticide.[5][6] Its efficacy stems from its ability to inhibit the vitamin K cycle, leading to a deficiency in essential blood clotting factors.[5]
Quantitative Data on Rodenticidal Efficacy
The effectiveness of coumarin-based rodenticides is typically measured by bait consumption and mortality rates in target species. While specific extensive field data for this compound is limited due to its status as a largely obsolete rodenticide, data from related first-generation anticoagulants like coumatetralyl provide a relevant comparison.[6]
| Rodenticide | Concentration in Bait | Target Species | Efficacy (Mortality/Reduction) | Reference |
| Coumatetralyl | 0.0375% | Rattus rattus | 63.33% population reduction | [7] |
| Coumatetralyl | 375 mg/kg | Anticoagulant-resistant Rattus norvegicus | 94% control success | [2] |
| Flocoumafen (Second-gen) | 0.005% | Oil palm plantation rats | >70% damage reduction | [8] |
| Brodifacoum (Second-gen) | 0.005% | Rattus rattus | 67.66% population reduction | [7] |
Acute Toxicity Data
The median lethal dose (LD₅₀) is a common measure of acute toxicity.[9][10]
| Compound | Species | Route of Administration | LD₅₀ | Reference |
| This compound | Rat (oral) | Oral | 400 mg/kg (LDLo) | [11] |
| Warfarin | Rat (oral) | Oral | 1.6 - 186 mg/kg | |
| Brodifacoum | Rat (oral) | Oral | 0.27 mg/kg |
LDLo (Lethal Dose Low) is the lowest dose of a substance reported to have caused death in humans or animals.
Mechanism of Action: Inhibition of the Vitamin K Cycle
This compound, like other coumarin anticoagulants, exerts its effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR).[12] This enzyme is crucial for the regeneration of Vitamin K, a necessary cofactor for the gamma-carboxylation of several blood clotting factors.[12]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a condensation reaction between 4-hydroxycoumarin and 2-furylmethyl ketone. While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be adapted from standard coumarin synthesis methodologies.[13][14]
General Protocol for Condensation:
-
Reactant Preparation: Dissolve 4-hydroxycoumarin and 2-furylmethyl ketone in a suitable solvent such as ethanol or acetic acid.
-
Catalysis: Add a base catalyst, for example, sodium hydroxide or piperidine, to the reaction mixture.
-
Reaction Conditions: Heat the mixture under reflux for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Purification: After the reaction is complete, cool the mixture and precipitate the product by adding a non-solvent or by acidification. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
In Vivo Assessment of Anticoagulant Activity
The anticoagulant effect of this compound can be assessed in animal models, typically rodents, by measuring the prothrombin time (PT).[15]
Protocol for Prothrombin Time (PT) Assay:
-
Animal Dosing: Administer this compound, dissolved in a suitable vehicle (e.g., corn oil), to the test animals (e.g., mice or rats) via oral gavage. A control group should receive the vehicle only.
-
Blood Collection: At predetermined time points after administration (e.g., 24, 48, and 72 hours), collect blood samples via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant like sodium citrate.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
PT Measurement:
-
Pre-warm the plasma samples to 37°C.
-
Add a commercial thromboplastin reagent to the plasma.
-
Measure the time taken for a fibrin clot to form using a coagulometer.
-
-
Data Analysis: Compare the PT of the this compound-treated group to the control group. A prolonged PT indicates an anticoagulant effect.
In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
The direct inhibitory effect of this compound on its target enzyme can be quantified using an in vitro assay.[6][16]
Dithiothreitol (DTT)-Driven VKOR Assay Protocol:
-
Enzyme Preparation: Prepare microsomes containing VKORC1 from a suitable source, such as cell lines overexpressing the enzyme.
-
Reaction Mixture: In a microplate, combine the VKORC1-containing microsomes, a specified concentration of Vitamin K epoxide, and varying concentrations of this compound.
-
Initiation of Reaction: Start the reaction by adding a reducing agent, such as DTT.
-
Quantification: The activity of VKORC1 is determined by measuring the rate of Vitamin K production from Vitamin K epoxide, which can be quantified using high-performance liquid chromatography (HPLC).
-
IC₅₀ Determination: Plot the enzyme activity against the concentration of this compound to determine the half-maximal inhibitory concentration (IC₅₀).
Broader Research Applications and Future Directions
While this compound itself is primarily associated with rodent control, the broader class of coumarin derivatives is a rich field for drug discovery and development.[1][3][4][5][17]
Potential Therapeutic Areas for Coumarin Analogs:
-
Anticancer: Some coumarin derivatives have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.[3][5][17] They can modulate signaling pathways involved in cell proliferation and angiogenesis.[4]
-
Antimicrobial: Novel coumarin analogs are being investigated for their activity against drug-resistant bacteria and fungi.[18][19][20]
-
Neuroprotective: Certain coumarins have shown potential in models of neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting enzymes such as acetylcholinesterase.[3][5][17]
-
Anti-inflammatory: Coumarins can exhibit anti-inflammatory properties by inhibiting enzymes like cyclooxygenase and lipoxygenase.[4]
The 4-hydroxycoumarin scaffold of this compound serves as a valuable starting point for the synthesis of novel compounds with diverse biological activities.[2] The exploration of this compound analogs could lead to the development of new therapeutic agents.[18][21][22]
Conclusion
This compound, with its well-established role as a first-generation anticoagulant, provides a fascinating case study in the application of coumarin chemistry. While its use as a rodenticide is now limited, its mechanism of action and the versatile 4-hydroxycoumarin scaffold it possesses continue to be of significant interest to the scientific community. For researchers in drug development, this compound and its analogs represent a promising area for the discovery of novel therapeutic agents with a wide range of potential applications, from oncology to infectious diseases. The experimental protocols and data presented in this guide offer a solid foundation for further research into this important class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. The potential of coumatetralyl enhanced by cholecalciferol in the control of anticoagulant-resistant Norway rats (Rattus norvegicus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Frontiers | A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers [frontiersin.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 8. scispace.com [scispace.com]
- 9. whs.rocklinusd.org [whs.rocklinusd.org]
- 10. Median lethal dose - Wikipedia [en.wikipedia.org]
- 11. This compound CAS#: 117-52-2 [m.chemicalbook.com]
- 12. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 14. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 15. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 16. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and biological evaluation of coumarin analogs as novel LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Literature review on first-generation anticoagulant rodenticides
For Researchers, Scientists, and Drug Development Professionals
First-generation anticoagulant rodenticides (FGARs) represent a pivotal development in vertebrate pest control that emerged in the mid-20th century. Compounds such as warfarin, coumatetralyl, and chlorophacinone revolutionized rodent management due to their efficacy and relative safety.[1] This technical guide provides an in-depth review of the mechanism of action, quantitative toxicological data, and key experimental protocols associated with these compounds.
Core Mechanism of Action: Inhibition of the Vitamin K Cycle
All anticoagulant rodenticides, both first and second-generation, share a common mechanism of action: the disruption of the vitamin K cycle in the liver.[1][2] This cycle is essential for the post-translational modification of several clotting factors, specifically factors II (prothrombin), VII, IX, and X.[2]
The key enzyme in this pathway is the Vitamin K epoxide reductase (VKOR).[2][3] FGARs act as antagonists to VKOR, inhibiting the regeneration of the active form of vitamin K (hydroquinone).[1][2][3] This leads to a gradual depletion of functional, carboxylated clotting factors, impairing the coagulation cascade.[1][2] The ultimate result is an increase in blood clotting time, leading to spontaneous internal hemorrhaging and death, typically within 5 to 7 days of initial ingestion.[1][4]
Because FGARs have relatively short metabolic half-lives compared to their second-generation counterparts, they are classified as "multi-dose" anticoagulants.[5][6] This means rodents must typically consume the bait over several consecutive days to accumulate a lethal dose, a characteristic that also contributes to a lower risk of secondary poisoning for non-target predators.[7]
Quantitative Data: Toxicity and Pharmacokinetics
The efficacy and risk profile of FGARs are defined by their toxicity (LD50) and pharmacokinetic properties. These values can vary significantly between species and even between sexes within a species.
Table 1: Acute Oral LD50 Values for Key FGARs in Rodents
| Compound | Species | Sex | Acute Oral LD50 (mg/kg) | Citation(s) |
| Warfarin | Rat (Rattus norvegicus) | Male | 323 | [8][9] |
| Rat (Rattus norvegicus) | Female | 58 | [8][9] | |
| Rat (Rattus norvegicus) | Combined | 50-100 (single dose) | [1] | |
| Mouse (Mus musculus) | Combined | 60 | [9] | |
| Chlorophacinone | Rat (Sprague Dawley) | Male | 3.15 | [10] |
| Rat (Sprague Dawley) | Female | 10.95 | [10] | |
| Rat (Sprague Dawley) | Combined | 6.26 | [10] | |
| Coumatetralyl | Mouse (Mus musculus) | - | >1000 | [11] |
| Rat (Rattus norvegicus) | - | 16.5 | [12] |
Note: FGARs are often more effective with repeated smaller doses. For example, daily doses of 1 mg/kg of warfarin for 5 days are lethal to rats.[1]
Table 2: Pharmacokinetic Parameters for Key FGARs
| Compound | Species | Parameter | Value | Citation(s) |
| Coumatetralyl | Mouse (Mus musculus) | Liver Elimination Half-Life | 15.8 - 16 days | [5][11][13] |
| Rat (Rattus norvegicus) | Liver Elimination Half-Life | 55 days | [5] | |
| Red Deer | Liver Elimination Half-Life | 18.9 days | [14] | |
| Warfarin | Mouse (Mus musculus) | Liver Elimination Half-Life | 66.8 days | [12] |
| Chlorophacinone | Mouse (Mus musculus) | Plasma Elimination Half-Life | 14.9 days | [12] |
Key Experimental Protocols
Standardized protocols are crucial for evaluating the efficacy, palatability, and safety of rodenticidal products.
Protocol: Laboratory Efficacy and Palatability Testing (Choice Test)
This protocol aims to determine the palatability and resulting mortality of a rodenticide bait when the target animal has access to an alternative, non-poisonous food source.
1. Animal Acclimatization:
-
House wild-strain rodents (e.g., Rattus norvegicus or Mus musculus) in individual cages.[15]
-
Provide a familiarization period of at least 3 days where animals have access to standard laboratory chow and water ad libitum.[16]
2. Pre-Test Period:
-
For a defined period (e.g., 10 days), provide the animals with a choice between two food containers.[15][16]
-
One container holds the "challenge diet" (non-poisonous food, often plain grains like wheat or oats), and the other holds a placebo version of the test bait (same formulation without the active ingredient).
-
Measure the daily consumption from each container to establish a baseline feeding preference.[17]
3. Test Period:
-
Replace the placebo bait with the active rodenticide bait. The challenge diet remains.
-
Continue to measure daily consumption of both the toxic bait and the challenge diet. Replenish food as needed.[17]
-
The test typically runs for a period appropriate to the rodenticide's mode of action (e.g., 10-21 days for FGARs).[15]
4. Observation and Data Collection:
-
Monitor animals daily for clinical signs of toxicity (e.g., lethargy, hemorrhage, rough coat).[4]
-
Record the day of death for each animal.
-
At the end of the test period, calculate the total consumption of each food type and the percentage mortality.[15] Palatability is assessed by the proportion of toxic bait consumed relative to the total food intake.
Protocol: Coagulation Assay (Prothrombin Time - PT)
The Prothrombin Time (PT) assay is a critical diagnostic tool to measure the effect of anticoagulants on the extrinsic pathway of coagulation. It is used to confirm exposure and assess the severity of coagulopathy.[18][19]
1. Blood Sample Collection:
-
Collect 4.5 mL of whole blood via venipuncture.[20]
-
The sample must be collected in a blue-top tube containing 3.2% buffered sodium citrate as the anticoagulant. Ensure the tube is at least 90% full to maintain the correct blood-to-anticoagulant ratio.[20]
-
Immediately after collection, gently invert the tube at least six times to ensure thorough mixing.[20]
2. Plasma Preparation:
-
Centrifuge the sample to separate the plasma. The resulting platelet-poor plasma is used for the assay.
-
The sample is stable for 24 hours at room temperature. For longer storage, the plasma should be frozen.[20]
3. Assay Procedure:
-
A sample of the citrated, platelet-poor plasma is warmed to 37°C.
-
An excess of thromboplastin (a combination of tissue factor and phospholipids) and calcium chloride are added to the plasma sample.[20] This triggers the extrinsic coagulation pathway.
-
The time (in seconds) it takes for a fibrin clot to form is measured, either mechanically or optically by a coagulation analyzer.[20]
4. Interpretation:
-
A prolonged PT compared to a normal reference range (e.g., 10-13 seconds in humans) indicates a deficiency in one or more vitamin K-dependent clotting factors.[20]
-
In the context of rodenticide exposure, PT tests are typically performed 48 to 72 hours post-ingestion, as it takes time for the circulating clotting factors to be depleted.[21][22]
Conclusion
First-generation anticoagulant rodenticides remain important tools in specific pest management scenarios. Their multi-dose nature, driven by their pharmacokinetic profiles, distinguishes them from more potent second-generation compounds.[6] A thorough understanding of their mechanism of action at the enzymatic level, combined with precise quantitative toxicity data and standardized experimental protocols, is essential for their responsible study, development, and application in the field.
References
- 1. 1st generation anticoagulants - RRAC Resistance guide [guide.rrac.info]
- 2. Anticoagulant rodenticides | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Chlorophacinone - Wikipedia [en.wikipedia.org]
- 5. Coumatetralyl | Chicken Meat Extension [chicken-meat-extension-agrifutures.com.au]
- 6. Rodenticides [npic.orst.edu]
- 7. mass.gov [mass.gov]
- 8. EXTOXNET PIP - WARFARIN [extoxnet.orst.edu]
- 9. Warfarin [the-piedpiper.co.uk]
- 10. aphis.usda.gov [aphis.usda.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. A review: poisoning by anticoagulant rodenticides in non-target animals globally - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of eight anticoagulant rodenticides in mice after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. sanidad.gob.es [sanidad.gob.es]
- 16. icup.org.uk [icup.org.uk]
- 17. about.rrac.info [about.rrac.info]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. Use of blood clotting assays to assess potential anticoagulant rodenticide exposure and effects in free-ranging birds of prey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 21. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 22. researchgate.net [researchgate.net]
Coumafuryl: A Technical Chronicle of its Discovery and Introduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Dawn of Anticoagulant Rodenticides
Discovery and Development Timeline
The development of coumafuryl was part of a broader effort to expand the arsenal of effective and relatively safe rodenticides. Following the commercialization of warfarin, chemical modifications were explored to enhance efficacy and address potential resistance.
| Year | Event | Reference |
| 1940s | Discovery of dicoumarol and the anticoagulant properties of 4-hydroxycoumarin derivatives at the Wisconsin Alumni Research Foundation (WARF). | [1][2] |
| 1948 | Commercial introduction of warfarin as a rodenticide. | [1] |
| c. 1953 | Introduction of this compound (Fumarin) as a first-generation anticoagulant rodenticide. | [5] |
Chemical Synthesis of this compound
This compound, chemically known as 3-(α-acetonylfurfuryl)-4-hydroxycoumarin, is synthesized through a Michael addition reaction. The synthesis involves the condensation of 4-hydroxycoumarin with 4-(2-furyl)-3-buten-2-one.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-hydroxycoumarin
-
4-(2-furyl)-3-buten-2-one
-
Anhydrous ethanol
-
Piperidine (catalyst)
-
Hydrochloric acid (for acidification)
-
Distilled water
Procedure:
-
A solution of 4-hydroxycoumarin (1 mole equivalent) is prepared in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of piperidine is added to the solution.
-
4-(2-furyl)-3-buten-2-one (1 mole equivalent) is added dropwise to the stirred solution.
-
The reaction mixture is refluxed for several hours, with the progress of the reaction monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then acidified with dilute hydrochloric acid to precipitate the crude product.
-
The precipitate is collected by filtration, washed with cold distilled water, and dried.
-
The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase
This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[6] This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification of several clotting factors.
Signaling Pathway: The Vitamin K Cycle and its Inhibition
Caption: The Vitamin K cycle and the inhibitory action of this compound on VKOR.
By inhibiting VKOR, this compound prevents the regeneration of the active form of vitamin K (hydroquinone), which is a necessary cofactor for the γ-glutamyl carboxylase enzyme. This enzyme catalyzes the carboxylation of glutamate residues on vitamin K-dependent clotting factors (Factors II, VII, IX, and X). Without this modification, these clotting factors are non-functional, leading to a disruption of the coagulation cascade and subsequent internal hemorrhaging.
Quantitative Data
Toxicological Data: LD₅₀ Values
The acute oral toxicity of this compound has been determined in rodent species.
| Species | Compound | LD₅₀ (mg/kg) | Reference |
| Rattus norvegicus (Norway Rat) | This compound | 25 | [7] |
| Mus musculus (House Mouse) | This compound | 14.7 | [7] |
Biochemical Data: VKOR Inhibition
Key Experimental Protocols
Prothrombin Time (PT) Assay
The prothrombin time assay is a fundamental method to assess the in vivo anticoagulant effect of this compound by measuring the time it takes for blood plasma to clot.
Caption: Workflow for the determination of prothrombin time.
-
Sample Collection: Whole blood is collected from the test subject (e.g., a rat administered with this compound) into a tube containing a sodium citrate solution (3.2%) to chelate calcium and prevent premature clotting.
-
Plasma Preparation: The blood is centrifuged to separate the platelet-poor plasma.
-
Assay Performance:
-
Aliquots of the plasma are pre-warmed to 37°C.
-
A thromboplastin reagent (containing tissue factor and phospholipids) and calcium chloride are added to the plasma to initiate the extrinsic coagulation pathway.
-
The time taken for a fibrin clot to form is measured, either manually or using an automated coagulometer.[9][10][11]
-
-
Data Analysis: The prothrombin time of the treated animal is compared to that of a control animal. A prolonged PT indicates a deficiency in the extrinsic and common coagulation pathways, consistent with the action of this compound.
In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the VKOR enzyme.
Caption: Workflow for the in vitro VKOR inhibition assay.
-
Enzyme Preparation: A microsomal fraction containing VKOR is isolated from the liver of a suitable animal model (e.g., rat).
-
Inhibition Assay:
-
The microsomal preparation is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the substrate, vitamin K epoxide, and a reducing agent such as dithiothreitol (DTT).[12]
-
The reaction is allowed to proceed for a fixed time at 37°C and is then terminated.
-
-
Product Quantification: The amount of the product, vitamin K, is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The percentage of VKOR inhibition is calculated for each concentration of this compound. The half-maximal inhibitory concentration (IC₅₀) is then determined from the dose-response curve.
Conclusion
This compound represents an important milestone in the development of chemical rodent control agents. As a first-generation anticoagulant, its discovery and introduction provided a more humane and effective alternative to the acute poisons that were previously in use. The technical understanding of its synthesis, mechanism of action, and the experimental methods for its evaluation laid the groundwork for the future development of second-generation anticoagulants. This guide serves as a technical resource for professionals in the field, providing a detailed account of the foundational science behind this significant compound.
References
- 1. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Study In Scarlet | Science History Institute [sciencehistory.org]
- 3. In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doc.govt.nz [doc.govt.nz]
- 8. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 10. droracle.ai [droracle.ai]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Coumafuryl and its Synonyms, Fumarin and Tomarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumafuryl, a first-generation anticoagulant rodenticide, belongs to the 4-hydroxycoumarin class of vitamin K antagonists.[1] Also known by its synonyms Fumarin and Tomarin, it has been utilized for the control of rodent populations.[2] Its mechanism of action involves the disruption of the vitamin K cycle, leading to fatal hemorrhaging in target species. This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, toxicological data, and detailed experimental protocols for its analysis and evaluation.
Chemical and Physical Properties
This compound is a crystalline solid, appearing as a white to pale yellow powder.[3] It is a racemic mixture, containing equal proportions of its two enantiomers due to a chiral center in its structure.[1] Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-[1-(2-furyl)-3-oxobutyl]-4-hydroxy-2H-chromen-2-one | [4] |
| Synonyms | Fumarin, Tomarin, Krumkil, Ratafin, Lurat | [2] |
| CAS Number | 117-52-2 | [4] |
| Molecular Formula | C₁₇H₁₄O₅ | [4] |
| Molecular Weight | 298.29 g/mol | [4] |
| Melting Point | 124 °C | [4] |
| Boiling Point | 430.6 °C at 760 mmHg | [4] |
| Solubility | Moderately soluble in water. Soluble in organic solvents like ethanol and ether. | [1] |
| logP (Octanol/Water) | 3.20 | [4] |
Mechanism of Action: Inhibition of the Vitamin K Cycle
This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR).[5][6] This enzyme is a critical component of the vitamin K cycle, which is essential for the synthesis of active blood clotting factors II, VII, IX, and X in the liver.
The process involves the post-translational gamma-carboxylation of glutamate (Glu) residues on precursor proteins to form gamma-carboxyglutamate (Gla) residues. This carboxylation is powered by the conversion of vitamin K hydroquinone (KH₂) to vitamin K 2,3-epoxide (KO). VKOR is responsible for recycling KO back to vitamin K quinone (K) and subsequently to the active KH₂ form. By inhibiting VKOR, this compound depletes the pool of active vitamin K, preventing the carboxylation and activation of clotting factors. This leads to a coagulopathic state and subsequent internal bleeding.[7]
Quantitative Toxicological Data
This compound is classified as highly toxic to mammals via the oral route.[1] The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.
| Species | Route of Exposure | LD50 Value | Reference |
| Rat | Oral | 25 mg/kg | [4] |
| Chick | Oral | Toxic effects and 100% mortality observed; specific LD50 not reported. | [4] |
Experimental Protocols
Protocol for Determination of this compound in Animal Tissues by HPLC-MS/MS
This method allows for the sensitive and simultaneous quantification of this compound in biological matrices.[8]
1. Sample Preparation and Extraction:
-
Homogenize 2.0 g of animal tissue (e.g., liver, kidney).
-
Add an internal standard (e.g., warfarin) to the homogenate.
-
Extract the sample with 10 mL of ethyl acetate by vigorous mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Collect the supernatant (ethyl acetate layer).
2. Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge with methanol followed by deionized water.
-
Load the ethyl acetate extract onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
3. HPLC Separation:
-
Column: XDB C18 column or equivalent.
-
Mobile Phase: Isocratic mixture of acetic acid-ammonium acetate buffer (5 mmol/L, pH 4.5) and methanol (e.g., 30:70, v/v).[8]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
4. MS/MS Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[8][9]
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for this compound and the internal standard for quantification and confirmation.
5. Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
Protocol for Acute Oral Toxicity (LD50) Determination
This protocol is based on the principles of the now-deleted OECD Test Guideline 401 and serves as a foundational method for assessing acute oral toxicity.[10]
1. Animals and Housing:
-
Species: Young, healthy adult rats (e.g., Sprague-Dawley strain), typically of a single sex or both.
-
Housing: House animals in appropriate conditions with controlled temperature, humidity, and light cycle. Provide standard diet and water ad libitum.
-
Acclimatization: Allow animals to acclimatize for at least 5 days before the study.
2. Dose Preparation and Administration:
-
Prepare a minimum of 3 dose levels of this compound, plus a vehicle control group. Doses should be spaced to produce a range of toxic effects and mortality rates.
-
Administer the substance in a single dose by oral gavage. The volume administered should be kept constant across all animals.
3. Experimental Procedure:
-
Fast animals overnight prior to dosing.
-
Record the body weight of each animal before administration.
-
Administer the calculated dose of this compound or vehicle.
-
Return animals to their cages and provide access to food and water.
4. Observation:
-
Observe animals for signs of toxicity and mortality frequently on the day of dosing and at least daily thereafter for 14 days.
-
Record all clinical signs (e.g., changes in skin, fur, eyes, behavior, presence of tremors, convulsions, salivation, diarrhea, lethargy, bleeding).
-
Record body weights at regular intervals (e.g., days 0, 7, and 14).
5. Necropsy and Data Analysis:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (those that died during the study and those euthanized at termination).
-
Analyze the mortality data using appropriate statistical methods (e.g., Probit analysis) to calculate the LD50 with 95% confidence intervals.
Protocol for In Vitro Anticoagulant Activity (Prothrombin Time Assay)
The Prothrombin Time (PT) assay measures the integrity of the extrinsic and common pathways of the coagulation cascade and is used to evaluate the effect of anticoagulants like this compound.[11][12]
1. Reagents and Samples:
-
Plasma: Platelet-poor plasma collected from whole blood using 3.2% sodium citrate as an anticoagulant.[11]
-
PT Reagent: A commercial kit containing tissue thromboplastin and calcium chloride.
-
Controls: Normal and abnormal plasma controls.
-
Test Compound: this compound dissolved in an appropriate vehicle (e.g., DMSO) and diluted to various concentrations.
2. Assay Procedure:
-
Pipette a known volume of plasma (e.g., 100 µL) into a cuvette or test tube.
-
Add a small volume of the this compound solution or vehicle control and incubate at 37°C for a specified time.
-
Pre-warm the PT reagent to 37°C.
-
Initiate the clotting reaction by adding a specified volume of the pre-warmed PT reagent (e.g., 200 µL) to the plasma sample.
-
Simultaneously start a timer.
3. Measurement:
-
Measure the time (in seconds) required for a fibrin clot to form. This can be done manually by tilting the tube or using an automated coagulometer that detects changes in optical density or mechanical movement.[13]
-
The recorded time is the Prothrombin Time.
4. Data Analysis:
-
Compare the PT of plasma treated with this compound to the vehicle control.
-
A prolonged PT indicates anticoagulant activity.
-
Data can be used to generate a dose-response curve and calculate parameters such as the concentration required to double the clotting time.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. medkoo.com [medkoo.com]
- 3. This compound CAS#: 117-52-2 [m.chemicalbook.com]
- 4. This compound | CAS#:117-52-2 | Chemsrc [chemsrc.com]
- 5. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and determination of coumateralyl and this compound in animal tissues by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 12. atlas-medical.com [atlas-medical.com]
- 13. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
Methodological & Application
Application Note and Protocol: Preparation of Coumafuryl Stock Solution for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coumafuryl is a coumarin-based anticoagulant that functions by inhibiting the vitamin K cycle.[1][2] Specifically, it targets the enzyme Vitamin K epoxide reductase (VKOR), preventing the biosynthesis of vitamin K-dependent clotting factors.[1][3][4] Due to its mechanism of action, this compound is a compound of interest in various in vitro studies, particularly those related to coagulation, thrombosis, and other vitamin K-dependent processes.
Proper preparation of a stable and accurate stock solution is the first critical step for obtaining reliable and reproducible results in in vitro assays. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution for research use.
This compound Properties
A summary of the key chemical and physical properties of this compound is provided below. This data is essential for accurate stock solution preparation and handling.
| Property | Value | References |
| Chemical Formula | C₁₇H₁₄O₅ | [1][2][5] |
| Molecular Weight | 298.29 g/mol | [2][5][6] |
| Appearance | White to pale yellow crystalline solid | [1][7] |
| Melting Point | 124 °C | [5][8] |
| Solubility | Soluble in DMSO; Soluble in ethanol and ether; Limited solubility in water. | [1][6] |
| Storage (Solution) | Short-term (days to weeks): 0 - 4 °C; Long-term (months to years): -20 °C | [6] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the procedure for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Safety First: this compound is a toxic anticoagulant.[7][9] Handle the compound with care in a well-ventilated area or a chemical fume hood. Always wear appropriate PPE.
-
Calculation:
-
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated.
-
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 298.29 g/mol = 2.98 mg
-
-
Weighing:
-
Carefully weigh out the calculated amount (e.g., 2.98 mg) of this compound powder using an analytical balance.
-
Place the powder directly into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution) to the tube containing the this compound powder.
-
Cap the tube securely.
-
Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication step can be used if dissolution is difficult. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile cryovials.
-
Label each vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
For short-term storage (up to one week), store the aliquots at 4°C.
-
For long-term storage, store the aliquots at -20°C, protected from light.[6]
-
Visualization of Workflow and Mechanism
Workflow for this compound Stock Solution Preparation
Caption: Experimental workflow for preparing this compound stock solution.
Signaling Pathway: Inhibition of the Vitamin K Cycle by this compound
Caption: this compound inhibits VKORC1, blocking Vitamin K regeneration.
References
- 1. CAS 117-52-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Fumarin - Wikipedia [en.wikipedia.org]
- 3. Vitamin K epoxide reductase complex subunit 1 (VKORC1): the key protein of the vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validate User [ashpublications.org]
- 5. This compound | CAS#:117-52-2 | Chemsrc [chemsrc.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | 117-52-2 [chemicalbook.com]
- 8. This compound CAS#: 117-52-2 [m.chemicalbook.com]
- 9. This compound [sitem.herts.ac.uk]
Protocol for Testing Coumafuryl Efficacy in Rodent Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Coumafuryl is a first-generation anticoagulant rodenticide belonging to the coumarin chemical class.[1][2] Its mechanism of action involves the inhibition of the vitamin K epoxide reductase enzyme, which is a critical component of the vitamin K cycle.[3] This inhibition disrupts the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X) in the liver, leading to a progressive inability of the blood to clot and eventual death from internal hemorrhaging.[3] As an older rodenticide, detailed modern efficacy data for this compound is limited, and it is considered obsolete in some regions.[1]
These application notes provide a comprehensive protocol for testing the efficacy of this compound in rodent models, primarily focusing on rats (Rattus norvegicus) and mice (Mus musculus). The protocols are based on established guidelines for evaluating anticoagulant rodenticides and can be adapted for other rodent species.
Mechanism of Action: The Vitamin K Coagulation Cascade
This compound exerts its anticoagulant effect by disrupting the Vitamin K cycle. This cycle is essential for the post-translational modification of several clotting factors. The diagram below illustrates the pathway and the point of inhibition by this compound.
Caption: The Vitamin K cycle and the inhibitory action of this compound on Vitamin K epoxide reductase (VKOR).
Data Presentation: Quantitative Efficacy Data
Quantitative data from efficacy studies should be summarized for clear comparison. Due to the limited availability of specific LD50 data for this compound, the table below includes the reported Lethal Dose Low (LDLo) for rats. For comparative purposes, LD50 values for the well-characterized first-generation anticoagulant, warfarin, are also provided.
Table 1: Acute Oral Toxicity of this compound and Warfarin in Rodents
| Compound | Species | Sex | Route | LD50 (mg/kg) | LDLo (mg/kg) |
| This compound | Rat (Rattus norvegicus) | - | Oral | - | 400[3] |
| Warfarin | Rat (Rattus norvegicus) | Male | Oral | 1.6 | - |
| Warfarin | Rat (Rattus norvegicus) | Female | Oral | 4.0 | - |
| Warfarin | Mouse (Mus musculus) | Male | Oral | 374[4] | - |
Note: LD50 (Lethal Dose 50) is the dose required to kill 50% of a test population. LDLo (Lethal Dose Low) is the lowest dose reported to have caused death.
Table 2: Representative Data from a No-Choice Feeding Trial (Hypothetical for this compound)
| Species | Bait Concentration (%) | Mean Bait Consumed ( g/day ) | Mean Time to Death (days) | Mortality (%) |
| Rattus norvegicus | 0.025 | 5.2 | 6.8 | 90 |
| Mus musculus | 0.025 | 0.8 | 7.5 | 85 |
Table 3: Representative Data from a Choice Feeding Trial (Hypothetical for this compound)
| Species | Bait Concentration (%) | Mean Test Bait Consumed ( g/day ) | Mean Alternative Feed Consumed ( g/day ) | Test Bait Acceptance (%) | Mortality (%) |
| Rattus norvegicus | 0.025 | 3.1 | 15.4 | 16.7 | 70 |
| Mus musculus | 0.025 | 0.5 | 3.5 | 12.5 | 65 |
Experimental Protocols
A tiered approach is recommended for evaluating the efficacy of this compound, starting with acute toxicity determination and followed by feeding trials.
Experimental Workflow
The following diagram outlines the general workflow for testing the efficacy of a rodenticide like this compound.
Caption: A tiered experimental workflow for assessing rodenticide efficacy.
Animal Models and Husbandry
-
Species: Wild-strain Norway rats (Rattus norvegicus) and house mice (Mus musculus) are recommended to ensure the relevance of the findings to field conditions.
-
Acclimatization: Animals should be individually housed and acclimatized to the laboratory conditions for at least 7-10 days before the start of the experiment.
-
Housing: Cages should be appropriate for the species, with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Diet: A standard laboratory rodent chow and water should be provided ad libitum during acclimatization.
Tier 1: Acute Oral LD50 Determination
-
Objective: To determine the single dose of this compound that is lethal to 50% of the test population.
-
Procedure:
-
Fast rodents overnight but provide access to water.
-
Prepare a range of this compound doses in a suitable vehicle (e.g., corn oil).
-
Administer the doses orally via gavage to different groups of animals (e.g., 5 males and 5 females per dose group).
-
A control group should receive the vehicle only.
-
Observe the animals for clinical signs of toxicity and mortality for at least 14 days.
-
Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).
-
Tier 2: No-Choice Feeding Trial
-
Objective: To evaluate the efficacy of a this compound-containing bait when it is the only food source available.
-
Procedure:
-
Following acclimatization, record the baseline food consumption of each rodent for 3 days.
-
Replace the standard diet with the test bait containing a specific concentration of this compound (e.g., 0.025%).
-
Provide the test bait as the sole food source for a defined period (e.g., 4-7 days).
-
Measure bait consumption daily.
-
After the feeding period, replace the test bait with the standard diet.
-
Observe the animals for a total of 21 days from the start of the trial, recording daily for signs of toxicity and mortality.
-
Calculate the mean time to death and overall mortality rate.
-
Tier 3: Choice Feeding Trial
-
Objective: To assess the palatability and efficacy of a this compound bait in the presence of an alternative, non-toxic food source.
-
Procedure:
-
Follow the acclimatization and baseline food consumption recording as in the no-choice trial.
-
Present the rodents with two food containers: one with the this compound test bait and the other with a non-toxic alternative feed (the standard laboratory diet).
-
The position of the two containers should be randomized daily to avoid place preference bias.
-
Measure the consumption from each container daily for a defined period (e.g., 4-7 days).
-
After the feeding period, remove both the test bait and the alternative feed and provide only the standard diet.
-
Observe the animals for a total of 21 days, recording clinical signs and mortality.
-
Calculate bait acceptance as: (amount of test bait consumed / total amount of food consumed) x 100.
-
Determine the mean time to death and overall mortality rate.
-
Blood Coagulation Analysis: Prothrombin Time (PT) Assay
-
Objective: To quantify the anticoagulant effect of this compound.
-
Procedure:
-
Collect blood samples from a subset of animals at baseline and at various time points after this compound administration (e.g., 24, 48, and 72 hours).
-
Blood should be collected into tubes containing an anticoagulant such as sodium citrate.
-
Perform the prothrombin time (PT) test according to the instructions of the specific assay kit and analyzer being used.
-
A prolonged PT indicates a disruption of the extrinsic and common coagulation pathways, consistent with the mechanism of action of this compound.
-
Logical Relationship of Tiered Testing Strategy
The tiered testing approach provides a logical progression from determining acute toxicity to evaluating efficacy under more realistic feeding scenarios.
Caption: Logical progression of the tiered testing strategy for rodenticide efficacy.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound in rodent models. Adherence to these standardized methods will ensure the generation of reliable and comparable data for researchers, scientists, and drug development professionals working with this and other anticoagulant rodenticides. Given that this compound is an older compound, careful documentation and comparison with more modern rodenticides are encouraged to fully characterize its efficacy profile.
References
Application Notes and Protocols: Utilizing Coumafuryl in Anticoagulant Resistance Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing coumafuryl, a first-generation anticoagulant, in the study of anticoagulant resistance. This document outlines the mechanism of action of this compound, the genetic basis of resistance, and detailed protocols for assessing resistance both in vivo and in vitro.
Introduction to this compound
This compound is a synthetic derivative of 4-hydroxycoumarin and functions as a vitamin K antagonist.[1][2] Like other coumarin-based anticoagulants, it inhibits the enzyme Vitamin K Epoxide Reductase (VKOR).[2] This inhibition disrupts the vitamin K cycle, a critical pathway for the synthesis of several blood clotting factors in the liver, including factors II, VII, IX, and X.[2] The disruption of this cycle leads to the production of under-carboxylated, inactive clotting factors, resulting in an anticoagulant effect and, at higher doses, internal hemorrhaging.
Mechanism of Action and the Vitamin K Cycle
The anticoagulant effect of this compound is directly linked to its inhibition of the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1). VKORC1 is an essential enzyme in the vitamin K cycle. It catalyzes the reduction of vitamin K 2,3-epoxide to vitamin K quinone and subsequently to vitamin K hydroquinone. The latter is a necessary cofactor for the gamma-glutamyl carboxylase enzyme, which is responsible for the post-translational modification and activation of vitamin K-dependent clotting factors. By inhibiting VKORC1, this compound depletes the available vitamin K hydroquinone, thereby impeding the coagulation cascade.
Caption: The Vitamin K cycle and the inhibitory action of this compound on VKORC1.
Anticoagulant Resistance
The emergence of rodent populations resistant to anticoagulants poses a significant challenge for pest control and is a key area of research.
Genetic Basis of Resistance
The primary mechanism of resistance to coumarin anticoagulants is linked to mutations in the VKORC1 gene. These mutations can alter the structure of the VKORC1 enzyme, reducing its binding affinity for anticoagulant compounds like this compound, while ideally preserving its ability to process vitamin K. Numerous single nucleotide polymorphisms (SNPs) in the VKORC1 gene have been identified in resistant rodent populations.
Quantitative Assessment of Resistance
Table 1: Examples of Resistance Factors for Anticoagulants in Norway Rats with VKORC1 Mutations
| Anticoagulant | VKORC1 Mutation | Resistance Factor (Male) | Resistance Factor (Female) | Reference |
| Coumatetralyl | Tyr139Cys | 34.0 | 56.2 | [3] |
| Bromadiolone | Tyr139Cys | - | >100 | [3] |
| Difenacoum | Tyr139Ser | - | 2.5 | [3] |
| Bromadiolone | Tyr139Ser | - | 6.9 | [3] |
Note: Data specific to this compound was not available in the reviewed literature. The table presents data for other anticoagulants to illustrate the concept of resistance factors.
Experimental Protocols
In Vivo Assessment of Anticoagulant Resistance: Blood Clotting Response (BCR) Test
The BCR test is a standardized method to assess in vivo resistance to anticoagulants. It involves administering a specific dose of the anticoagulant to test animals and measuring the effect on blood clotting time.
Caption: Experimental workflow for the Blood Clotting Response (BCR) test.
Protocol:
-
Animal Selection and Acclimatization:
-
Use both a susceptible (wild-type) and a potentially resistant rodent strain.
-
Acclimatize animals to laboratory conditions for at least one week, with access to standard laboratory chow and water ad libitum. The diet should have a known, stable vitamin K content.
-
-
Pre-dose Blood Sampling:
-
Collect a small volume of blood (e.g., from the tail vein) from each animal to establish a baseline prothrombin time (PT).
-
Blood should be collected into a tube containing an anticoagulant such as sodium citrate.
-
-
Anticoagulant Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., corn oil).
-
Administer a single, specific dose of this compound to each animal via oral gavage. The dose will need to be determined empirically but should be sufficient to elicit a significant anticoagulant response in susceptible animals.
-
-
Post-dose Blood Sampling:
-
Collect blood samples at predetermined time points after this compound administration (e.g., 24, 48, and 72 hours).
-
-
Prothrombin Time (PT) Measurement:
-
Centrifuge blood samples to obtain plasma.
-
Measure the PT for each plasma sample using a coagulometer. This is done by adding a thromboplastin reagent to the plasma and measuring the time it takes for a clot to form.
-
-
Data Analysis:
-
Compare the post-dose PT values to the baseline PT for each animal.
-
A significant increase in PT in susceptible animals is expected, while resistant animals will show a much smaller or no increase.
-
The results can be used to classify animals as susceptible or resistant.
-
In Vitro Assessment of VKORC1 Inhibition
This assay measures the direct inhibitory effect of this compound on VKORC1 activity in a cell-based or microsomal system.
Caption: Workflow for the in vitro VKORC1 inhibition assay.
Protocol:
-
Preparation of VKORC1 Source:
-
Option A (Microsomes): Isolate liver microsomes from both susceptible and resistant rodent strains. Microsomes contain the native VKORC1 enzyme.
-
Option B (Cell Culture): Co-express a vitamin K-dependent protein (e.g., Factor IX) and either wild-type or a mutant VKORC1 gene in a suitable cell line (e.g., HEK293T).
-
-
Incubation with this compound:
-
In a multi-well plate, incubate the VKORC1 source (microsomes or cell lysate) with a range of this compound concentrations. Include a vehicle-only control.
-
-
VKOR Reaction:
-
Initiate the enzymatic reaction by adding a substrate mixture containing vitamin K epoxide and a reducing agent such as dithiothreitol (DTT).
-
Incubate at 37°C for a specific period (e.g., 30-60 minutes).
-
-
Measurement of VKOR Activity:
-
Stop the reaction.
-
Quantify the amount of vitamin K produced from the reduction of vitamin K epoxide. This can be measured using methods such as high-performance liquid chromatography (HPLC).
-
Alternatively, in the cell-based assay, the activity of the secreted vitamin K-dependent protein can be measured as a surrogate for VKORC1 activity.
-
-
Data Analysis:
-
Calculate the percentage of VKORC1 inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.
-
Table 2: Hypothetical IC50 Values for this compound against Wild-Type and Resistant VKORC1
| VKORC1 Genotype | IC50 (nM) |
| Wild-Type | Value to be determined experimentally |
| Resistant Mutant (e.g., Tyr139Cys) | Value to be determined experimentally |
Note: Specific IC50 values for this compound are not available in the reviewed literature and must be determined experimentally.
Conclusion
This compound serves as a valuable tool in the study of anticoagulant resistance. The protocols outlined in these application notes provide a framework for researchers to assess the impact of VKORC1 mutations on this compound efficacy. While specific quantitative data for this compound is limited in the current literature, the described methodologies will enable researchers to generate this crucial information, contributing to a better understanding of resistance mechanisms and the development of more effective rodent control strategies.
References
Application Notes: Determination of Acute Oral Toxicity (LD50) of Coumafuryl in Mice
Introduction
Coumafuryl is a first-generation anticoagulant rodenticide belonging to the coumarin class of chemicals.[1][2][3] Its primary mode of action involves the inhibition of vitamin K metabolism, which is essential for the synthesis of blood clotting factors.[1][4] The determination of the median lethal dose (LD50) is a critical step in toxicological assessment, providing a quantitative measure of the acute toxicity of a substance.[5][6] The LD50 value is defined as the statistically estimated dose of a chemical that is expected to cause death in 50% of a tested animal population under a specific set of conditions.[5][7] This protocol outlines the procedure for determining the oral LD50 of this compound in mice, adhering to internationally recognized guidelines such as those established by the Organisation for Economic Co-operation and Development (OECD).
Mechanism of Action: Anticoagulation Pathway
This compound exerts its toxic effect by disrupting the vitamin K cycle in the liver.[1] It specifically inhibits the enzyme Vitamin K epoxide reductase.[4] This enzyme is crucial for recycling oxidized vitamin K epoxide back to its active, reduced form. Active vitamin K is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X).[1] Inhibition of this process leads to the production of non-functional clotting factors, resulting in a progressive inability of the blood to clot, leading to internal hemorrhage and eventual death.[4]
Caption: Mechanism of this compound anticoagulation.
Experimental Protocol
This protocol is based on the OECD Guideline 425 for Acute Oral Toxicity: Up-and-Down Procedure (UDP).[8][9] This method is chosen to minimize the number of animals required while providing a robust estimate of the LD50.
1. Test Substance and Preparation
-
Substance: this compound (CAS No. 117-52-2)[10]
-
Vehicle: A suitable vehicle should be chosen. If this compound is soluble in water, that is preferred. Otherwise, an oil-based vehicle like corn oil can be used. The toxicological properties of the vehicle should be well-understood.[11][12]
-
Preparation: Prepare a stock solution of this compound in the chosen vehicle. Subsequent dilutions should be made from this stock to achieve the desired dose concentrations. The concentration should be adjusted to ensure a constant volume is administered at all dose levels, typically not exceeding 1 mL/100g of body weight for rodents.[12]
2. Experimental Animals
-
Species and Strain: Mice (e.g., BALB/c or similar laboratory strains).[8]
-
Age and Weight: Healthy, young adult mice, typically 8-12 weeks old. The weight variation within a test should not exceed ±20% of the mean weight.[12]
-
Sex: A single sex is used. Females are generally preferred as they are often slightly more sensitive.
-
Acclimatization: Animals should be acclimatized to laboratory conditions for at least 5 days prior to the experiment.
-
Housing: Animals should be housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Fasting: Animals should be fasted prior to dosing (e.g., 3-4 hours for mice) but should have access to water.[7]
3. Administration of Doses
-
Route of Administration: Oral gavage is the standard method.[12]
-
Starting Dose: The initial dose is selected based on existing information. Given the known oral LD50 in mice is approximately 14.7 mg/kg, a starting dose in this range (e.g., 17.5 mg/kg as per OECD guidelines) would be appropriate.[11][13]
-
Dose Progression: The "Up-and-Down" procedure involves dosing animals one at a time.
-
If an animal survives, the next animal is given a higher dose.
-
If an animal dies, the next animal is given a lower dose.
-
The dose progression factor is typically 1.7-3.2, depending on the expected slope of the dose-response curve.[14]
-
-
Dosing Sequence: The test continues until one of the stopping criteria defined by the OECD 425 guideline is met, which typically involves observing a sufficient number of reversals (a survival followed by a death, or vice-versa).
4. Observation Period
-
Duration: Animals are observed for a period of at least 14 days after administration of the substance.[7][12][14]
-
Clinical Observations:
-
Frequent observations are required on the day of dosing (e.g., at 30 minutes, 1, 2, 4, and 6 hours).[8]
-
Thereafter, daily observations are necessary to record signs of toxicity, such as changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Signs of bleeding (e.g., from the nose or rectum) are particularly relevant for an anticoagulant.
-
Animal body weights should be recorded weekly.
-
5. Endpoint and Data Analysis
-
Primary Endpoint: The primary endpoint is mortality within the 14-day observation period.
-
Necropsy: All animals (those that die during the test and survivors sacrificed at the end) should undergo a gross necropsy to identify any pathological changes in organs and tissues.[7][14]
-
LD50 Calculation: The LD50 value and its confidence interval are calculated using the Maximum Likelihood Estimation (MLE) method, as specified in the OECD 425 guideline. Software programs, such as AOT425StatPgm, are available for this calculation.[9]
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [sitem.herts.ac.uk]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. This compound sodium | C17H13NaO5 | CID 23707507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. fda.gov [fda.gov]
- 8. enamine.net [enamine.net]
- 9. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. cdn.chemservice.com [cdn.chemservice.com]
- 14. uoanbar.edu.iq [uoanbar.edu.iq]
Application of Coumafuryl in Blood Coagulation Cascade Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumafuryl, a member of the 4-hydroxycoumarin class of compounds, is a vitamin K antagonist known for its anticoagulant properties. Like its more well-known analogue, warfarin, this compound exerts its effect by inhibiting the vitamin K epoxide reductase (VKOR) enzyme. This inhibition disrupts the vitamin K cycle, a critical pathway for the post-translational modification of several coagulation factors. Specifically, the gamma-carboxylation of glutamic acid residues on factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S, is impaired. This lack of carboxylation renders these factors unable to bind calcium and phospholipid surfaces, thereby inhibiting their function in the coagulation cascade and producing an anticoagulant effect.
These application notes provide a comprehensive overview of the use of this compound in in vitro studies of the blood coagulation cascade, including detailed experimental protocols and data interpretation guidelines.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1). This enzyme is essential for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-glutamyl carboxylase enzyme. By inhibiting VKORC1, this compound leads to a depletion of reduced vitamin K, which in turn prevents the carboxylation and activation of vitamin K-dependent coagulation factors.
Caption: Mechanism of this compound as a Vitamin K Antagonist.
Data Presentation
Table 1: Representative Effect of Coumarin Derivatives on Clotting Times
| Assay | Parameter | Expected Effect of this compound |
| Prothrombin Time (PT) | Clotting Time (seconds) | Prolonged |
| Activated Partial Thromboplastin Time (aPTT) | Clotting Time (seconds) | Prolonged (to a lesser extent than PT) |
Table 2: Representative Effect of Coumarin Derivatives on Coagulation Factor Activity
| Factor | Expected Activity Level (% of normal) |
| Factor II (Prothrombin) | Decreased |
| Factor VII | Decreased (most sensitive) |
| Factor IX | Decreased |
| Factor X | Decreased |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to study the effects of this compound on the blood coagulation cascade.
Protocol 1: Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation and is highly sensitive to deficiencies in factors II, V, VII, and X.[1]
Materials:
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Platelet-poor plasma (PPP) from healthy donors.
-
PT reagent (containing tissue factor and phospholipids).
-
Calcium chloride (CaCl2) solution (typically 25 mM).
-
Coagulometer or a water bath at 37°C and a stopwatch.
-
Micropipettes and appropriate tips.
Procedure:
-
Prepare a series of dilutions of this compound in the chosen solvent.
-
Pre-warm the PT reagent and CaCl2 solution to 37°C.
-
In a coagulometer cuvette or test tube, pipette 100 µL of PPP.
-
Add a small volume (e.g., 1-2 µL) of the this compound dilution or solvent control to the plasma and incubate for a predetermined time (e.g., 2 hours) at 37°C to allow for factor synthesis inhibition if using a cell-based system, or for direct interaction in plasma-based assays.
-
Add 200 µL of the pre-warmed PT reagent to the plasma sample.
-
Simultaneously start the timer and allow the mixture to incubate for 2-3 minutes at 37°C.
-
Initiate the clotting reaction by adding 100 µL of pre-warmed CaCl2.
-
Stop the timer as soon as a visible clot forms.
-
Record the clotting time in seconds.
-
Perform each concentration in triplicate.
Caption: Prothrombin Time (PT) Assay Workflow.
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation, and is sensitive to deficiencies in factors II, V, VIII, IX, X, XI, and XII.[2]
Materials:
-
Test compound (this compound) dissolved in a suitable solvent.
-
Platelet-poor plasma (PPP).
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids).
-
Calcium chloride (CaCl2) solution (typically 25 mM).
-
Coagulometer or a water bath at 37°C and a stopwatch.
-
Micropipettes and appropriate tips.
Procedure:
-
Prepare a series of dilutions of this compound.
-
Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
-
In a coagulometer cuvette or test tube, pipette 100 µL of PPP.
-
Add a small volume of the this compound dilution or solvent control and incubate as described for the PT assay.
-
Add 100 µL of the pre-warmed aPTT reagent to the plasma sample.
-
Incubate the mixture for a specific time (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.
-
Initiate clotting by adding 100 µL of pre-warmed CaCl2.
-
Start the timer immediately.
-
Stop the timer upon the formation of a visible clot.
-
Record the clotting time in seconds.
-
Perform each concentration in triplicate.
Caption: Activated Partial Thromboplastin Time (aPTT) Assay Workflow.
Protocol 3: Specific Coagulation Factor Activity Assay (One-Stage Clotting Assay)
This assay measures the activity of a specific coagulation factor by utilizing factor-deficient plasma.
Materials:
-
Test compound (this compound) dissolved in a suitable solvent.
-
Platelet-poor plasma (PPP).
-
Factor-deficient plasma (e.g., Factor VII-deficient plasma).
-
Appropriate coagulation assay reagent (PT reagent for Factor VII, aPTT reagent for Factors IX and X).
-
Calcium chloride (CaCl2) solution.
-
Coagulometer.
-
Micropipettes and appropriate tips.
Procedure:
-
Prepare a standard curve using serial dilutions of normal pooled plasma in buffer to obtain known factor activity levels (e.g., 100%, 50%, 25%, etc.).
-
Prepare dilutions of the test plasma (treated with this compound or control) in buffer.
-
In a coagulometer cuvette, mix 50 µL of factor-deficient plasma with 50 µL of a standard dilution or a test plasma dilution.
-
Incubate the mixture at 37°C for a specified time.
-
Add 100 µL of the appropriate pre-warmed coagulation reagent (PT or aPTT).
-
Incubate for the recommended time.
-
Initiate clotting with 100 µL of pre-warmed CaCl2 and measure the clotting time.
-
Plot the clotting times of the standards against their corresponding factor activities on a log-log scale to generate a standard curve.
-
Determine the factor activity of the test samples by interpolating their clotting times from the standard curve.
Caption: Specific Coagulation Factor Activity Assay Workflow.
Conclusion
This compound, as a vitamin K antagonist, serves as a valuable tool for in vitro studies of the blood coagulation cascade. By utilizing the protocols outlined in these application notes, researchers can effectively investigate its inhibitory effects on coagulation pathways and specific factor activities. While quantitative data for this compound is not as prevalent as for warfarin, the provided methodologies allow for its empirical determination, enabling a deeper understanding of its anticoagulant profile and potential applications in drug development and hemostasis research. It is recommended that all experiments include appropriate controls and are conducted with precision to ensure reliable and reproducible results.
References
Application Notes and Protocols for In Vivo Experimental Design Using Coumafuryl Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental use of coumafuryl, a first-generation anticoagulant rodenticide. The protocols outlined below are intended to assist in the design and execution of studies investigating its anticoagulant effects, pharmacokinetics, and metabolic pathways.
Introduction
This compound is a coumarin-based anticoagulant that functions by inhibiting the vitamin K epoxide reductase complex 1 (VKORC1).[1] This enzyme is critical for the vitamin K cycle, a process essential for the synthesis of clotting factors II, VII, IX, and X in the liver.[2][3] Inhibition of VKORC1 leads to a depletion of active vitamin K, resulting in impaired blood coagulation and, at sufficient doses, internal hemorrhaging.[1][4] As a first-generation anticoagulant, this compound typically requires multiple administrations to achieve a lethal effect, making it a "multi-feed" toxicant.
Quantitative Data
For effective experimental design, understanding the toxicological and pharmacokinetic parameters of this compound is essential. The following tables summarize key quantitative data.
| Parameter | Species | Value | Route of Administration | Reference |
| LD50 | Rat | 25 mg/kg | Oral | [5] |
| LD50 | Mouse | 14.7 mg/kg | Oral | [4] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill 50% of the tested population.
Due to the limited availability of specific pharmacokinetic data for this compound, data from a structurally similar first-generation anticoagulant, coumatetralyl, in mice is provided as a proxy. Researchers should consider these as estimates and conduct pilot studies to determine the precise parameters for this compound in their specific model.
| Parameter | Species | Value | Tissue | Reference |
| Elimination Half-Life | Mouse | 0.52 days | Plasma | [6] |
| Elimination Half-Life | Mouse | 15.8 days | Liver | [6] |
Experimental Protocols
Animal Model Selection
The most common animal models for studying the effects of anticoagulant rodenticides are rats and mice. The selection of the species and strain should be based on the specific research question.
Dosage and Administration
Vehicle Selection: For oral administration, this compound can be dissolved or suspended in a suitable vehicle. Common vehicles for oral gavage in rodents include:
-
Corn oil
-
0.5% (w/v) carboxymethyl cellulose (CMC) in water
Dosing Regimen: As a first-generation anticoagulant, a multiple-dose regimen is generally more effective at inducing a consistent anticoagulant state than a single large dose.
Recommended Protocol for Oral Gavage:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve or create a homogenous suspension in the chosen vehicle (e.g., corn oil) to the desired final concentration. Gentle heating or sonication may aid in dissolution, but stability under these conditions should be verified.
-
-
Animal Handling and Administration:
-
Acclimatize animals to handling and the gavage procedure to minimize stress.
-
Administer the this compound solution orally using a suitably sized gavage needle. The volume should not exceed 10 mL/kg body weight.
-
-
Suggested Dosing Schedule:
-
To establish a sublethal anticoagulant effect for experimental purposes, a daily dose significantly lower than the LD50 is recommended. A starting point could be in the range of 1-5 mg/kg/day for rats.
-
Administer the dose daily for 3-5 consecutive days to achieve a stable level of anticoagulation.
-
It is crucial to conduct a pilot study to determine the optimal dose and duration for achieving the desired level of anticoagulation without causing excessive morbidity or mortality.
-
Monitoring Anticoagulant Effect
The primary method for monitoring the effect of this compound is the measurement of Prothrombin Time (PT). PT is a measure of the extrinsic pathway of coagulation and is highly sensitive to deficiencies in factors II, V, VII, and X.
Blood Sample Collection:
-
Blood samples can be collected via standard methods such as tail vein, saphenous vein, or terminal cardiac puncture.
-
Use sodium citrate as the anticoagulant for blood collection tubes (typically a 9:1 ratio of blood to 3.2% citrate solution).
-
Process the blood by centrifugation to obtain platelet-poor plasma for PT analysis.
Prothrombin Time (PT) Measurement:
-
Pre-warm the plasma sample and the PT reagent to 37°C.
-
Mix the plasma with the PT reagent (containing tissue factor and calcium).
-
Measure the time in seconds for a clot to form. This can be done using an automated coagulometer or manually.
-
Results can be expressed in seconds or as an International Normalized Ratio (INR), which standardizes the PT ratio.
Monitoring Schedule:
-
Establish a baseline PT value for each animal before the first administration of this compound.
-
Begin monitoring PT 24-48 hours after the initial dose.
-
Continue to monitor PT daily during the administration period and for several days after the final dose to observe the peak effect and the return to baseline.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in inhibiting the Vitamin K cycle.
Caption: A typical experimental workflow for in vivo this compound administration.
Safety Precautions
This compound is a toxic substance. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. All procedures should be performed in a well-ventilated area. In case of accidental exposure, seek immediate medical attention. The primary antidote for this compound poisoning is Vitamin K1.[4]
Disclaimer
The protocols and information provided in these application notes are intended for guidance and should be adapted to specific experimental needs. It is the responsibility of the researcher to ensure that all procedures are in compliance with institutional and national guidelines for animal welfare and laboratory safety. A pilot study is strongly recommended to determine the optimal experimental conditions.
References
- 1. Anticoagulant Rodenticide (Warfarin and Congeners) Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Identification and determination of coumateralyl and this compound in animal tissues by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doc.govt.nz [doc.govt.nz]
- 4. This compound [sitem.herts.ac.uk]
- 5. oral ld50 values: Topics by Science.gov [science.gov]
- 6. Pharmacokinetics of eight anticoagulant rodenticides in mice after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Development in Screening Coumarin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins are a significant class of naturally occurring and synthetic compounds belonging to the benzopyrone family.[1][2] Widely distributed in the plant kingdom, these compounds are recognized for their diverse and potent pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and anticoagulant effects.[1][2][3][4] The therapeutic potential of coumarin derivatives has spurred significant interest in their evaluation as lead compounds in drug discovery programs.[5][6]
Cell-based assays are indispensable tools for the high-throughput screening (HTS) and mechanistic elucidation of novel drug candidates. They provide a biologically relevant context to assess the effects of compounds on cellular processes such as proliferation, viability, apoptosis, and specific signaling pathways. This document provides detailed application notes and protocols for the development of cell-based assays to screen and characterize coumarin compounds. The protocols focus on cytotoxicity, apoptosis, and reporter gene assays, which are fundamental in identifying and validating the therapeutic potential of this versatile class of molecules.
Data Presentation: Comparative Analysis of Coumarin Derivatives
Quantitative data from cell-based screening assays should be summarized in a clear and structured format to facilitate the comparison of multiple coumarin compounds. The following tables provide examples of how to present cytotoxicity and reporter gene assay data.
Table 1: Cytotoxicity of Coumarin Derivatives on a Cancer Cell Line
| Compound | Coumarin Derivative | IC50 (µM) |
| 1 | Esculetin | 45.2 |
| 2 | Daphnetin | 32.8 |
| 3 | Umbelliferone | 78.1 |
| 4 | Osthole | 21.5 |
| 5 | Doxorubicin (Control) | 0.8 |
IC50 values represent the concentration of a compound that inhibits 50% of cell growth and were determined using the MTT assay after a 48-hour treatment.
Table 2: Modulation of NF-κB Signaling by Coumarin Derivatives
| Compound | Coumarin Derivative | Concentration (µM) | Fold Change in Luciferase Activity |
| 1 | Scopoletin | 10 | 0.45 |
| 2 | Fraxetin | 10 | 0.62 |
| 3 | Imperatorin | 10 | 0.38 |
| 4 | Parthenolide (Control) | 5 | 0.25 |
Fold change in luciferase activity was measured using an NF-κB reporter gene assay in TNF-α stimulated cells. A value less than 1 indicates inhibition of the NF-κB pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization depending on the specific cell line and experimental conditions.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][8][9] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[9]
Materials:
-
96-well flat-bottom plates
-
Coumarin compounds dissolved in DMSO
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the coumarin compounds in culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[10]
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[11][12][13] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3/7 to release aminoluciferin, generating a light signal.[11]
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Treated cells in culture medium
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with coumarin compounds for the desired time.
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[12]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture.[12]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.[13]
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Protocol 3: Annexin V/Propidium Iodide Staining for Apoptosis
Annexin V staining is a common method for detecting early apoptotic cells.[14][15] In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15][16] Propidium Iodide (PI) is used as a counterstain to differentiate necrotic or late apoptotic cells, which have lost membrane integrity.[15]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
1X Binding Buffer
-
Propidium Iodide (PI) Staining Solution
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with coumarin compounds.
-
Harvest the cells (including any floating cells) and wash them twice with cold PBS.[17]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[18]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[17]
Protocol 4: NF-κB Luciferase Reporter Gene Assay
Reporter gene assays are powerful tools for studying the modulation of specific signaling pathways.[19][20] This protocol describes a luciferase-based reporter assay to screen for coumarin compounds that inhibit the NF-κB signaling pathway, which is often dysregulated in inflammatory diseases and cancer.[21]
Materials:
-
Cells stably or transiently transfected with an NF-κB-responsive luciferase reporter construct
-
Dual-Luciferase® Reporter Assay System (Promega or equivalent)
-
TNF-α (or another NF-κB activator)
-
Luminometer
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of coumarin compounds for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway and incubate for 6-24 hours.[22][23]
-
After incubation, wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.[22]
-
Transfer 20 µL of the cell lysate to a white-walled 96-well plate.[22]
-
Add 100 µL of the Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence.[22]
-
Subsequently, add 100 µL of Stop & Glo® Reagent (Renilla luciferase substrate) to quench the firefly luciferase reaction and measure the Renilla luminescence, which serves as an internal control for transfection efficiency and cell number.[22]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
Visualizations
Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language) illustrate the experimental workflow for screening coumarin compounds, a simplified representation of the NF-κB signaling pathway, and the logical flow of the Annexin V/PI apoptosis assay.
Caption: General workflow for screening coumarin compounds.
Caption: Simplified NF-κB signaling pathway.
Caption: Logical flow of Annexin V/PI apoptosis assay.
References
- 1. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuey.net [kuey.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Synthesis and evaluation of coumarin derivatives against human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 12. promega.com [promega.com]
- 13. ulab360.com [ulab360.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 19. Reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. researchgate.net [researchgate.net]
- 22. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 23. indigobiosciences.com [indigobiosciences.com]
Coumafuryl Administration in Animal Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Coumafuryl is an obsolete and highly toxic anticoagulant rodenticide. Extreme caution must be exercised when handling this compound. All experimental procedures should be conducted in accordance with institutional and national guidelines for animal welfare and laboratory safety. The following information is intended for research purposes only and does not constitute an endorsement for the use of this compound.
Introduction
This compound is a synthetic 4-hydroxycoumarin derivative that functions as a vitamin K antagonist. By inhibiting the vitamin K epoxide reductase enzyme complex, it interferes with the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X), leading to coagulopathy and internal hemorrhage.[1] Although its use as a rodenticide has been discontinued, its mechanism of action remains a subject of toxicological and pharmacological interest in animal research.
These application notes provide detailed protocols for the administration of this compound in common animal research models, focusing on oral, intravenous, intraperitoneal, and subcutaneous routes. The information is compiled to assist researchers in designing and executing studies involving this compound.
Quantitative Data
Due to its obsolete status, comprehensive quantitative data for this compound is limited. The following tables summarize the available acute toxicity data. Researchers should perform dose-ranging studies to determine appropriate concentrations for their specific experimental models and endpoints.
Table 1: Acute Oral Toxicity of this compound
| Species | LD50 (mg/kg) | Reference |
| Rat | 25 | [2] |
| Mouse | 14.7 |
Note: One source reported a lowest lethal dose (LDLo) of 400 mg/kg for oral administration in rats, which is significantly different from the LD50 value.[3] This discrepancy highlights the importance of careful dose selection and pilot studies.
Table 2: Toxicity Data for Other Administration Routes
| Administration Route | Species | LD50 (mg/kg) | Reference |
| Intravenous | Rat/Mouse | Data not available | - |
| Intraperitoneal | Rat/Mouse | Data not available | - |
| Subcutaneous | Rat/Mouse | Data not available | - |
Experimental Protocols
The following are general protocols for the administration of this compound. The exact dosage, vehicle, and volume should be optimized based on the specific research question, animal model, and preliminary dose-finding studies.
Vehicle Selection and Preparation
This compound is a crystalline solid that is slightly soluble in chloroform and methanol and soluble in DMSO.[4] For in vivo administration, it is crucial to select a vehicle that ensures solubility and stability while minimizing toxicity to the animal.
-
Oral Administration: this compound can be suspended in an aqueous vehicle such as 0.5% methylcellulose or corn oil.
-
Parenteral Administration (IV, IP, SC): For intravenous, intraperitoneal, and subcutaneous injections, this compound should be dissolved in a sterile, biocompatible vehicle. A common approach is to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO, and then dilute it with a sterile isotonic solution such as saline or phosphate-buffered saline (PBS) to the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (typically <10% for IP and <5% for IV) to avoid solvent-related toxicity.
Preparation of a Stock Solution (Example):
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add a small volume of DMSO to dissolve the powder completely.
-
Gradually add sterile saline or PBS while vortexing to achieve the final desired concentration and solvent ratio.
-
The final solution for parenteral administration should be sterile-filtered through a 0.22 µm filter.
Oral Administration (Gavage)
Oral gavage ensures the precise delivery of a specified dose.
Materials:
-
Animal gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
This compound suspension/solution
Procedure (Rat/Mouse):
-
Accurately weigh the animal to determine the correct volume of the dosing solution.
-
Gently restrain the animal. For rats, this can be done by holding the animal firmly by the scruff of the neck and supporting the body. For mice, scruff the neck and secure the tail.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.
-
Attach the gavage needle to the syringe containing the this compound formulation.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met or the animal shows signs of distress (e.g., coughing), withdraw the needle immediately.
-
Once the needle is in the correct position, administer the solution slowly and steadily.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Intravenous (IV) Injection
The lateral tail vein is the most common site for intravenous injections in rats and mice.
Materials:
-
Sterile syringes and needles (e.g., 27-30G)
-
Restraint device (for rats or mice)
-
Heat lamp or warm water to dilate the tail veins
-
This compound solution
Procedure (Rat/Mouse):
-
Warm the animal's tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible and accessible.
-
Place the animal in a restraint device.
-
Swab the tail with an appropriate antiseptic.
-
Hold the tail and use your thumb to gently occlude the vein at the base.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw it and try again at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the animal to its cage and monitor for adverse effects.
Intraperitoneal (IP) Injection
Intraperitoneal injections are administered into the abdominal cavity.
Materials:
-
Sterile syringes and needles (e.g., 25-27G)
-
This compound solution
Procedure (Rat/Mouse):
-
Gently restrain the animal, exposing its abdomen. It is helpful to tilt the animal's head downwards to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncturing the bladder or cecum.
-
Insert the needle at a 30-45 degree angle into the skin and through the abdominal wall.
-
Before injecting, gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, withdraw the needle and re-insert at a different site.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Subcutaneous (SC) Injection
Subcutaneous injections are administered into the space between the skin and the underlying muscle.
Materials:
-
Sterile syringes and needles (e.g., 25-27G)
-
This compound solution
Procedure (Rat/Mouse):
-
Gently restrain the animal.
-
Lift a fold of skin over the back, between the shoulder blades (scruff), to form a "tent."
-
Insert the needle at the base of the tented skin, parallel to the animal's body.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the animal to its cage and monitor for any local or systemic reactions.
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound, like other coumarin anticoagulants, disrupts the vitamin K cycle, which is essential for the post-translational modification of several clotting factors.
Caption: Mechanism of action of this compound.
General Workflow for an Acute Toxicity Study
The following diagram illustrates a typical workflow for an acute toxicity study involving this compound administration.
Caption: Workflow for an acute toxicity study.
Pharmacokinetics
-
Absorption: Coumarin compounds are generally well-absorbed after oral administration.
-
Distribution: They are often highly bound to plasma proteins, which can influence their volume of distribution.
-
Metabolism: Metabolism is a key determinant of their duration of action and is primarily hepatic. There can be significant species differences in metabolic pathways.
-
Elimination: Elimination half-lives of coumarin anticoagulants can vary widely between different compounds and species. For example, in rats, the elimination half-life of warfarin can range from approximately 6 to 41 hours.[5] Studies on coumarin itself in rats have shown a plasma half-life that is longer than in mice.[6]
Given these considerations, it is reasonable to expect that this compound will be orally bioavailable and that its pharmacokinetic profile will be influenced by protein binding and hepatic metabolism. Researchers planning pharmacokinetic studies with this compound should consider these factors in their experimental design, including the selection of appropriate time points for sample collection.
Conclusion
The administration of this compound in animal research models requires careful planning and execution due to its high toxicity and the limited availability of specific data. The protocols and information provided in these application notes are intended to serve as a guide for researchers. It is imperative to adhere to all safety and ethical guidelines and to conduct pilot studies to determine the appropriate dosage and administration parameters for any new experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:117-52-2 | Chemsrc [chemsrc.com]
- 3. This compound CAS#: 117-52-2 [m.chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. Comparative pharmacokinetics of coumarin anticoagulants. XIV: relationship between protein binding, distribution, and elimination kinetics of warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative metabolism and kinetics of coumarin in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Coumafuryl Instability in Experimental Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Coumafuryl instability during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in experiments?
This compound is an anticoagulant rodenticide belonging to the 4-hydroxycoumarin class of compounds.[1][2][3] Like many complex organic molecules, its stability can be compromised by various experimental conditions, including pH, temperature, light, and the presence of oxidizing agents.[4][5] Degradation of this compound can lead to a decrease in its effective concentration, resulting in inaccurate and irreproducible experimental outcomes.
Q2: What are the primary factors that can lead to the degradation of this compound?
The stability of this compound can be influenced by several factors:
-
pH: Coumarin derivatives can be susceptible to degradation in alkaline conditions.[4][6]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[7]
-
Light: Exposure to UV or even ambient light can cause photodegradation of photosensitive compounds.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen in solvents can lead to oxidative degradation.[5]
-
Solvent: The choice of solvent can impact the stability of this compound. While it is soluble in DMSO, prolonged storage in certain solvents may promote degradation.[8]
Q3: How should I prepare and store this compound stock solutions to ensure stability?
For optimal stability, this compound stock solutions should be prepared and stored with care. It is recommended to dissolve this compound in a suitable solvent like DMSO.[8] For short-term storage (days to weeks), aliquots of the stock solution can be kept at 0-4°C. For long-term storage (months to years), it is best to store aliquots at -20°C in a dark, dry environment.[8] Avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be due to instability?
Yes, inconsistent results are a common sign of compound instability. If the concentration of active this compound decreases over the course of an experiment, it can lead to variable effects. This is particularly relevant in longer-term cell culture experiments where the compound is incubated for extended periods. It is advisable to minimize the exposure of this compound-containing media to light and to prepare fresh dilutions from a frozen stock solution for each experiment.
Q5: What are the visible signs of this compound degradation?
Visual inspection may not always reveal degradation, as the breakdown products may be colorless. A change in the color of the stock solution or the appearance of precipitates could indicate degradation or insolubility. The most reliable way to assess the stability of this compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact compound.[1][9]
Troubleshooting Guides
Problem 1: Low or no activity of this compound in a biological assay.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution of this compound from a new powder vial. Store the new stock solution in small, single-use aliquots at -20°C and protect from light.[8] |
| Instability in assay medium | Prepare working solutions of this compound in the assay medium immediately before use. Minimize the exposure of the treatment medium to light and elevated temperatures. Consider performing a time-course experiment to assess the stability of this compound in your specific assay conditions using an analytical method like HPLC. |
| Incorrect solvent | Ensure that the solvent used to dissolve this compound is compatible with your experimental system and does not promote degradation. DMSO is a commonly used solvent.[8] |
| pH of the medium | Check the pH of your experimental medium. Highly alkaline conditions may promote the degradation of coumarin compounds.[4] |
Problem 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent stock solution concentration | Ensure thorough mixing of the stock solution before making dilutions. Use calibrated pipettes for accurate measurements. |
| Degradation during the experiment | Standardize the incubation time and conditions for all experiments. Prepare fresh working solutions for each replicate experiment. |
| Freeze-thaw cycles | Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Type | Temperature | Duration | Additional Notes |
| Short-term | 0 - 4°C | Days to weeks | Store in a dark, dry place.[8] |
| Long-term | -20°C | Months to years | Store in a dark, dry place. Aliquot to avoid freeze-thaw cycles.[8] |
Table 2: pH-Dependent Stability of a Representative Coumarin Derivative (Hypothetical Data)
| pH | Percent Degradation after 24 hours at Room Temperature |
| 4.0 | < 1% |
| 6.0 | 2-3% |
| 7.4 | 5-8% |
| 8.5 | 15-20% |
| 10.0 | > 40% |
This table presents hypothetical data based on the general understanding that coumarin stability decreases with increasing pH.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into single-use, light-protected microcentrifuge tubes. e. Store the aliquots at -20°C for long-term storage.[8]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Objective: To quantify the concentration of this compound over time in a specific experimental medium.
-
Methodology: a. Sample Preparation: i. Prepare a working solution of this compound in the experimental medium at the desired concentration. ii. At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution. iii. Immediately store the aliquot at -80°C to halt any further degradation until analysis. b. HPLC Analysis: i. Utilize a C18 reverse-phase HPLC column.[1] ii. Employ a mobile phase suitable for the separation of coumarin derivatives, such as a gradient of methanol and water with a small amount of acid (e.g., 0.1% formic acid).[10] iii. Detect this compound using a UV detector at its maximum absorbance wavelength. iv. Quantify the peak area corresponding to this compound at each time point and compare it to the initial (time 0) peak area to determine the percentage of degradation.
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. Identification and determination of coumateralyl and this compound in animal tissues by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [sitem.herts.ac.uk]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Coumafuryl Bioassays
Welcome to the technical support center for Coumafuryl bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on obtaining reliable and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic derivative of 4-hydroxycoumarin and acts as a vitamin K antagonist.[1][2] Its primary mechanism of action is the inhibition of the Vitamin K Epoxide Reductase (VKOR) enzyme complex.[1][3][4] This inhibition disrupts the vitamin K cycle, which is essential for the post-translational gamma-carboxylation of several blood coagulation factors (II, VII, IX, and X) in the liver. Without this modification, these clotting factors are non-functional, leading to an anticoagulant effect.
Q2: I am observing high variability in my Prothrombin Time (PT) assay results with this compound. What are the potential causes?
High variability in PT assays can stem from several factors:
-
Reagent Preparation and Handling: Inconsistent reconstitution of thromboplastin reagents, temperature fluctuations of reagents and samples, and improper mixing can all introduce variability. Ensure all reagents are brought to the recommended temperature (typically 37°C) before use.
-
Sample Quality: The quality of the plasma is critical. Hemolyzed, icteric, or lipemic samples can interfere with clot detection. Ensure proper blood collection into citrate tubes (1:9 ratio of anticoagulant to blood) and timely plasma separation.
-
Pipetting and Mixing: Inaccurate or inconsistent pipetting of plasma or reagents can significantly alter clotting times. Ensure careful and consistent mixing of the sample with the reagents.
-
Instrument Calibration: If using an automated coagulometer, ensure it is properly calibrated and maintained according to the manufacturer's instructions.
Q3: My this compound stock solution appears to have precipitated. How should I prepare and store it?
This compound has moderate solubility in water but is more soluble in organic solvents like ethanol and Dimethyl Sulfoxide (DMSO). For bioassays, it is common to prepare a concentrated stock solution in a suitable organic solvent and then dilute it to the final working concentration in the assay buffer or cell culture medium. To avoid precipitation, ensure that the final concentration of the organic solvent in the assay is low and does not affect the biological system. It is recommended to prepare fresh dilutions from the stock solution for each experiment, as the stability of this compound in aqueous solutions over extended periods may be limited.
Q4: Are there any known substances that can interfere with this compound bioassays?
Yes, several substances can interfere with bioassays for coumarin anticoagulants:
-
Other Anticoagulants: The presence of other anticoagulants, such as heparin or direct oral anticoagulants (DOACs), in the plasma sample can prolong clotting times and lead to inaccurate results.
-
Vitamin K: The concentration of vitamin K in the assay system can directly compete with the inhibitory effects of this compound, particularly in cell-based assays.
-
Serum Proteins: Coumarins are known to bind to plasma proteins, primarily albumin. Variations in protein concentration in the assay medium can affect the free (active) concentration of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for this compound | 1. Cell passage number and health: High passage numbers or unhealthy cells can lead to variable responses. 2. Assay incubation time: The time of exposure to this compound can influence the IC50 value. 3. Data analysis method: Different curve-fitting models can yield different IC50 values. | 1. Use cells with a consistent and low passage number. Regularly check for cell viability and morphology. 2. Standardize the incubation time across all experiments. 3. Use a consistent, appropriate non-linear regression model for IC50 calculation. |
| No or low anticoagulant activity observed | 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Incorrect assay conditions: Suboptimal pH, temperature, or reagent concentrations can affect the assay. 3. High Vitamin K levels: Excess vitamin K in the assay system can counteract the effect of this compound. | 1. Use a fresh stock of this compound. Store stock solutions at -20°C or as recommended by the supplier. 2. Review and optimize the assay protocol, ensuring all parameters are within the recommended ranges. 3. Control for the concentration of vitamin K in the assay medium, especially in cell-based assays. |
| Precipitation of this compound in assay medium | 1. Low solubility: The concentration of this compound may exceed its solubility limit in the aqueous assay buffer. 2. Solvent shock: Rapid dilution of a concentrated organic stock solution into an aqueous buffer can cause precipitation. | 1. Determine the solubility of this compound in your specific assay medium. Consider using a lower concentration or a different formulation. 2. Add the stock solution to the assay medium slowly while vortexing to ensure proper mixing and dispersion. |
Quantitative Data
Table 1: Comparative Anticoagulant Activity of Coumarin Derivatives (Example Data)
| Compound | Assay Type | System | IC50 / Activity Metric | Reference |
| Warfarin | VKOR Inhibition | Human VKORC1 expressing cells | ~0.006 µM | [5] |
| Coumarin Derivative X | Prothrombin Time | Rat Plasma | 21.30s (at 20 mg/kg) | [6] |
| Warfarin | Prothrombin Time | Rat Plasma | 14.60s (at 20 mg/kg) | [6] |
Note: This table is for illustrative purposes. The lack of standardized reporting for this compound's in vitro potency highlights a gap in the current literature.
Experimental Protocols
Detailed Protocol: Prothrombin Time (PT) Assay for Coumarin Anticoagulants
This protocol is adapted for the in vitro assessment of the anticoagulant activity of coumarin derivatives like this compound.
1. Materials:
-
Platelet-poor plasma (PPP) from a consistent source (e.g., pooled normal human plasma).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Thromboplastin reagent with calcium.
-
Coagulation analyzer or a temperature-controlled water bath (37°C) and stopwatch.
-
Micropipettes and sterile, non-activating pipette tips.
-
Coagulation cuvettes or tubes.
2. Preparation of Reagents and Samples:
-
Thaw frozen PPP at 37°C. Keep at room temperature and use within 4 hours.
-
Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO or ethanol), and then further dilute into the assay buffer to achieve final desired concentrations. The final solvent concentration should be consistent across all samples and not exceed a level that affects the assay (typically <1%).
-
Pre-warm the thromboplastin reagent to 37°C according to the manufacturer's instructions.
3. Assay Procedure (Manual Method):
-
Pipette 100 µL of PPP into a pre-warmed coagulation cuvette.
-
Add a small volume (e.g., 1-5 µL) of the diluted this compound or vehicle control to the plasma and incubate for a standardized period (e.g., 2 minutes) at 37°C.
-
Initiate the clotting reaction by adding 200 µL of the pre-warmed thromboplastin reagent to the cuvette and simultaneously start a stopwatch.
-
Observe the mixture for clot formation by gently tilting the tube. Stop the stopwatch as soon as a visible clot is formed.
-
Record the time in seconds. This is the prothrombin time.
-
Perform each measurement in triplicate.
4. Data Analysis:
-
Calculate the mean PT for each concentration of this compound.
-
Plot the PT (in seconds) or the International Normalized Ratio (INR) against the logarithm of the this compound concentration to determine a dose-response relationship.
Detailed Protocol: Vitamin K Epoxide Reductase (VKOR) Inhibition Assay (Cell-Based)
This protocol describes a cell-based assay to measure the inhibition of VKOR activity by this compound.
1. Materials:
-
HEK293 cells stably co-expressing human VKORC1 and a vitamin K-dependent reporter protein (e.g., Factor IX).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Vitamin K epoxide (KO).
-
ELISA kit for the reporter protein.
-
96-well cell culture plates.
2. Assay Procedure:
-
Seed the VKORC1-expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control.
-
Add vitamin K epoxide to all wells at a final concentration that supports robust reporter protein secretion (e.g., 5 µM).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of secreted, carboxylated reporter protein in the supernatant using a specific ELISA.
3. Data Analysis:
-
The amount of secreted reporter protein is proportional to the VKOR activity.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of VKOR activity against the logarithm of the this compound concentration.
-
Use a non-linear regression model to fit the data and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in the Vitamin K cycle.
Caption: Experimental workflow for a Prothrombin Time (PT) assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound [sitem.herts.ac.uk]
- 3. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
Technical Support Center: Coumafuryl and Sublethal Anticoagulant Effects
Disclaimer: Coumafuryl is a hazardous substance and a potent anticoagulant. The information provided herein is intended solely for use by qualified researchers, scientists, and drug development professionals in a controlled laboratory setting. This document is not a guide for clinical use or self-administration. All experiments involving this compound must be conducted in accordance with strict institutional, national, and international safety and ethical guidelines. Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
This technical support center provides guidance on the experimental use of this compound to study its sublethal anticoagulant effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-generation anticoagulant of the 4-hydroxycoumarin class.[1][2][3] Its primary mechanism of action is the inhibition of the enzyme Vitamin K Epoxide Reductase (VKOR).[4][5] This enzyme is a critical component of the vitamin K cycle. By inhibiting VKOR, this compound prevents the regeneration of reduced vitamin K, which is an essential cofactor for the gamma-carboxylation of several blood clotting factors synthesized in the liver.[2][4] These vitamin K-dependent clotting factors include Factor II (prothrombin), Factor VII, Factor IX, and Factor X.[2][4] The inhibition of their synthesis leads to a decrease in their circulating levels and consequently, a prolongation of clotting time.
Q2: How can I determine a sublethal dose of this compound for my experiments?
Determining a sublethal dose requires a dose-ranging study. The goal is to identify a dose that produces a measurable anticoagulant effect (e.g., a significant increase in prothrombin time) without causing overt signs of toxicity or mortality in the experimental model. This will be highly dependent on the specific model system (in vitro cell culture, in vivo animal model), the species, and the route of administration. It is recommended to start with very low doses and escalate gradually while monitoring relevant endpoints. For in vivo studies, this includes coagulation parameters and clinical signs of hemorrhage. For in vitro studies, cell viability assays should be performed in parallel.
Q3: What are the key in vitro and in vivo assays to measure the anticoagulant effects of this compound?
-
In Vitro:
-
Prothrombin Time (PT) Assay: This is the most common and clinically relevant assay for monitoring the effect of vitamin K antagonists. It measures the time it takes for plasma to clot after the addition of tissue factor (thromboplastin).
-
Activated Partial Thromboplastin Time (aPTT) Assay: This assay evaluates the intrinsic and common pathways of coagulation.
-
Factor-Specific Assays: These assays measure the activity of individual clotting factors (II, VII, IX, X) to provide a more detailed understanding of the anticoagulant effect.
-
-
In Vivo:
-
Blood Coagulation Tests: Blood samples are collected from treated animals at various time points to perform PT, aPTT, and factor-specific assays.
-
Clinical Observation: Animals should be monitored for signs of bleeding, such as hematomas, petechiae, or internal hemorrhage.
-
Troubleshooting Guides
Issue 1: High variability in Prothrombin Time (PT) assay results.
| Possible Cause | Troubleshooting Step |
| Pre-analytical Variables | Ensure consistent blood collection technique to avoid activation of clotting.[6] Use appropriate anticoagulant (sodium citrate) at the correct ratio.[6] Process plasma samples promptly. |
| Reagent Issues | Check the expiration date and storage conditions of thromboplastin reagent. Reconstitute reagents according to the manufacturer's instructions. Allow reagents to reach the appropriate temperature before use.[7] |
| Instrument Malfunction | Perform regular maintenance and quality control checks on the coagulometer.[8] Ensure proper sample and reagent pipetting.[7] |
| Sample Contamination | Avoid contamination of samples with heparin if drawn from indwelling lines.[6] |
Issue 2: No significant anticoagulant effect observed at expected doses.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Verify the purity and stability of the this compound stock solution. This compound is soluble in organic solvents like ethanol and ether but has limited water solubility.[3] |
| Incorrect Dosing | Re-calculate the required dosage and ensure accurate preparation of dosing solutions. |
| Model Resistance | Some animal strains may exhibit resistance to anticoagulants due to polymorphisms in the VKORC1 gene.[9] |
| Assay Insensitivity | Ensure the chosen assay is sensitive enough to detect subtle changes in coagulation. Consider using a more sensitive reagent or a different assay. |
Issue 3: Unexpected cell death in in vitro experiments.
| Possible Cause | Troubleshooting Step |
| Cytotoxicity of this compound | Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration of this compound for your cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent used to dissolve this compound is not toxic to the cells. Run a solvent control. |
| Contamination | Check for microbial contamination in the cell culture. |
Quantitative Data
Due to the limited availability of specific sublethal dosage data for this compound in the public domain, the following table provides acute toxicity data (LD50) for the related first-generation anticoagulant, warfarin, in various laboratory animals. This data can serve as a starting point for designing dose-ranging studies for this compound, but it should be noted that potencies may differ.
Table 1: Acute Oral LD50 of Warfarin in Laboratory Animals
| Species | Sex | LD50 (mg/kg) |
| Rat | Male | 323 |
| Rat | Female | 58 |
| Mouse | Male | 30.0 |
| Mouse | Female | 28.3 |
Source: Data compiled from multiple studies.[10]
Experimental Protocols
Protocol 1: In Vitro Determination of this compound's Anticoagulant Activity using Prothrombin Time (PT) Assay
Objective: To determine the concentration-dependent effect of this compound on plasma clotting time.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Pooled normal human plasma (or plasma from the animal species of interest)
-
Thromboplastin reagent with calcium
-
Coagulometer
-
Calibrated pipettes
Methodology:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Prepare Working Solutions: Serially dilute the stock solution in DMSO to create a range of working solutions.
-
Incubation: a. Pipette a small volume (e.g., 5 µL) of each this compound working solution or DMSO (vehicle control) into separate microcentrifuge tubes. b. Add 95 µL of pooled normal plasma to each tube and mix gently. c. Incubate the plasma-coumafuryl mixtures at 37°C for a predetermined time (e.g., 2 hours) to allow for the inhibition of clotting factor synthesis if using a cell-based model, or for direct effects on plasma components. For direct anticoagulant effects, a shorter incubation may be sufficient.
-
PT Measurement: a. Pre-warm the thromboplastin reagent to 37°C. b. Transfer the incubated plasma samples to the coagulometer cuvettes. c. Add the thromboplastin reagent to the plasma sample (the volume will depend on the specific coagulometer and reagent instructions). d. The coagulometer will automatically measure the time to clot formation in seconds.
-
Data Analysis: a. Record the PT in seconds for each concentration of this compound. b. Plot the PT (or the change in PT from baseline) against the logarithm of the this compound concentration to generate a dose-response curve. c. Calculate the IC50 value (the concentration of this compound that causes a 50% increase in PT).
Protocol 2: In Vivo Assessment of Sublethal Anticoagulant Effects of this compound in a Rodent Model
Objective: To evaluate the dose-dependent sublethal anticoagulant effect of this compound in rats.
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
Laboratory rats (e.g., Sprague-Dawley)
-
Gavage needles
-
Blood collection supplies (syringes, tubes with sodium citrate)
-
Centrifuge
-
Coagulometer and PT reagents
Methodology:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation: Prepare a range of this compound doses in the vehicle. The dose range should be selected based on available toxicity data, starting well below the reported LD50 for related compounds.
-
Administration: Administer a single dose of this compound or vehicle (control group) to the rats via oral gavage.
-
Blood Collection: At predetermined time points after administration (e.g., 24, 48, and 72 hours), collect blood samples via a suitable method (e.g., tail vein, cardiac puncture under terminal anesthesia). Collect blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
PT Measurement: Perform the PT assay on the plasma samples as described in Protocol 1.
-
Clinical Monitoring: Throughout the experiment, monitor the animals for any signs of bleeding or adverse effects.
-
Data Analysis: a. Calculate the mean PT for each dose group at each time point. b. Compare the PT values of the this compound-treated groups to the control group using appropriate statistical analysis (e.g., ANOVA). c. Determine the dose that produces a significant, sublethal increase in PT.
Visualizations
Caption: Vitamin K signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's anticoagulant effects.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. echemi.com [echemi.com]
- 3. CAS 117-52-2: this compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The catalytic mechanism of vitamin K epoxide reduction in a cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. www1.wfh.org [www1.wfh.org]
- 8. scribd.com [scribd.com]
- 9. VKORC1 gene: MedlinePlus Genetics [medlineplus.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Coumafuryl Application in Rodent Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coumafuryl, particularly in the context of rodent resistance and bait shyness.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a first-generation anticoagulant rodenticide.[1] Its mechanism of action involves the inhibition of the Vitamin K epoxide reductase (VKOR) enzyme, which is a critical component of the vitamin K cycle.[2][3] This cycle is essential for the synthesis of several blood clotting factors in the liver. By blocking VKOR, this compound leads to a depletion of active clotting factors, resulting in internal hemorrhaging and eventual death of the rodent.[4]
Q2: What is the primary mechanism of resistance to this compound in rodents?
The primary mechanism of resistance to this compound and other anticoagulant rodenticides is genetic mutations in the VKORC1 gene.[5] This gene encodes the VKOR enzyme. Specific point mutations, such as the Tyr139Cys substitution, can alter the enzyme's structure, reducing its affinity for anticoagulant molecules while ideally preserving its natural function in the vitamin K cycle.[6] This allows the rodent to maintain normal blood clotting even after ingesting the rodenticide.
Q3: What is "bait shyness" and how does it differ from resistance?
Bait shyness is a behavioral adaptation where rodents learn to avoid a particular bait after consuming a sub-lethal dose and experiencing illness.[7] This is a learned response to the bait itself, not a physiological resistance to the active ingredient. In contrast, resistance is a genetic trait that allows a rodent to survive a lethal dose of the toxicant without becoming ill.
Troubleshooting Guides
Problem 1: Reduced Efficacy of this compound in a Rodent Population
Possible Cause 1: Genetic Resistance
-
Symptoms:
-
Rodents continue to consume this compound bait but do not die.
-
No significant reduction in the rodent population is observed after a standard baiting period.
-
-
Troubleshooting Steps:
-
Confirm Resistance: Conduct laboratory tests to confirm genetic resistance.
-
Lethal Feeding Period (LFP) Test: Determine the number of days of continuous feeding on a standard this compound bait required to kill a susceptible population (LFP99). Resistant individuals will survive this feeding period.[8]
-
Blood Clotting Response (BCR) Test: Measure prothrombin time (PT) in rodents after administering a discriminating dose of this compound. Resistant rodents will show a significantly smaller increase in PT compared to susceptible individuals.[9]
-
Genotyping: Sequence the VKORC1 gene to identify known resistance-conferring mutations.
-
-
Switch to a Second-Generation Anticoagulant: If resistance to first-generation anticoagulants like this compound is confirmed, switch to a second-generation anticoagulant (e.g., brodifacoum, bromadiolone), which are generally more potent and can be effective against resistant strains.[10]
-
Possible Cause 2: Bait Shyness
-
Symptoms:
-
Initial acceptance of the bait followed by a sharp decline in consumption.
-
Rodents are observed avoiding the bait stations.
-
-
Troubleshooting Steps:
-
Pre-baiting: For several days prior to introducing the toxic bait, provide non-toxic bait with the same base ingredients. This accustoms the rodents to the new food source and reduces neophobia (fear of new objects).[11]
-
Change Bait Formulation: The aversion may be to the bait matrix (e.g., grain type, flavor) rather than the active ingredient. Switch to a different bait formulation with a more palatable base.[12]
-
Enhance Palatability: Add attractants such as oils or sugars to the bait to increase its acceptance.[12]
-
Problem 2: Difficulty in Obtaining Consistent Results in Resistance Testing
Possible Cause 1: Improper Experimental Protocol
-
Symptoms:
-
High variability in mortality rates or prothrombin times among individuals from the same population.
-
Inconclusive results that do not clearly differentiate between susceptible and resistant individuals.
-
-
Troubleshooting Steps:
-
Standardize Protocols: Adhere strictly to established and validated protocols for LFP and BCR tests.
-
Control for Variables: Ensure consistency in environmental conditions (temperature, light cycle), diet (other than the bait), and handling of the animals.
-
Use a Reference Susceptible Strain: Always include a control group of known susceptible rodents to establish a baseline response.
-
Data Presentation
Table 1: Comparative Efficacy of First-Generation Anticoagulants in Rodents
| Anticoagulant | Rodent Species | LD50 (mg/kg) - Susceptible Strain | Notes |
| Warfarin | Rattus norvegicus (Male) | 323 | As a proxy for this compound, data for which is not readily available.[13] |
| Warfarin | Rattus norvegicus (Female) | 58 | Demonstrates sex-based differences in susceptibility.[13] |
| Warfarin | Mus musculus | 374 | [13] |
Note: Specific LD50 values for this compound in resistant vs. susceptible strains are not widely available in published literature. The data for warfarin, another first-generation anticoagulant, is provided as a reference.
Table 2: Prothrombin Time (PT) in Susceptible vs. Resistant Rodents (Illustrative Data)
| Rodent Status | Treatment | Prothrombin Time (seconds) | Interpretation |
| Susceptible | Vehicle Control | 12 - 15 | Normal clotting time. |
| Susceptible | This compound | > 120 | Significant increase in clotting time, indicating anticoagulant effect. |
| Resistant | Vehicle Control | 12 - 15 | Normal clotting time. |
| Resistant | This compound | 20 - 40 | Minimal increase in clotting time, indicating resistance. |
Experimental Protocols
Protocol 1: No-Choice Lethal Feeding Period (LFP) Test
Objective: To determine the susceptibility of a rodent population to this compound.
Methodology:
-
Acclimatization: House rodents individually in cages for at least one week to acclimate to laboratory conditions. Provide a standard laboratory diet and water ad libitum.
-
Bait Preparation: Prepare a bait containing a known concentration of this compound (e.g., 0.025%) in a palatable bait base.
-
No-Choice Feeding:
-
For the test period, replace the standard diet with the prepared this compound bait. Water should remain available ad libitum.
-
The duration of the feeding period should be based on established data for susceptible strains (e.g., a period known to cause 99% mortality, the LFP99). A common starting point for first-generation anticoagulants is a multi-day feeding period (e.g., 4-6 days).[14]
-
-
Observation:
-
Monitor the animals daily for signs of toxicity (e.g., lethargy, bleeding).
-
Record mortality daily for the duration of the feeding period and for a subsequent observation period of at least 21 days after the bait is replaced with the standard diet.
-
-
Data Analysis: Calculate the percentage of mortality. Survival of the LFP99 feeding period is indicative of resistance.
Protocol 2: Blood Clotting Response (BCR) Test - Prothrombin Time (PT) Assay
Objective: To assess the physiological response of rodents to a discriminating dose of this compound.
Methodology:
-
Animal Preparation: Use rodents that have been acclimated to laboratory conditions.
-
Dosing: Administer a single, pre-determined discriminating dose of this compound orally. This dose should be one that is known to cause a significant anticoagulant effect in susceptible animals but a minimal effect in resistant ones.
-
Blood Collection: At a specific time point after dosing (e.g., 24 or 48 hours), collect a blood sample. A common method is cardiac puncture under anesthesia. The blood should be immediately mixed with an anticoagulant (e.g., 3.2% sodium citrate) in a 9:1 blood to anticoagulant ratio.
-
Plasma Preparation: Centrifuge the blood sample to separate the plasma.
-
Prothrombin Time Measurement:
-
Warm the plasma sample to 37°C.
-
Add thromboplastin reagent and calcium chloride to the plasma.
-
Measure the time (in seconds) it takes for a fibrin clot to form using a coagulometer.
-
-
Data Analysis: Compare the PT values of the test animals to those of a known susceptible control group. A significantly lower PT in the test group is indicative of resistance.
Mandatory Visualizations
Caption: Mechanism of this compound action on the Vitamin K cycle.
Caption: Workflow for determining anticoagulant resistance.
Caption: Logical steps for addressing bait shyness.
References
- 1. A review: poisoning by anticoagulant rodenticides in non-target animals globally - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting multiple enzymes in vitamin K metabolism for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. Brodifacoum is effective against Norway rats (Rattus norvegicus) in a tyrosine139cysteine focus of anticoagulant resistance in Westphalia, Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Food Neophobia in Wild Rats (Rattus norvegicus) Inhabiting a Changeable Environment—A Field Study | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. doc.govt.nz [doc.govt.nz]
- 9. Novachem New Zealand Agrichemical Manual - Home [novachem.co.nz]
- 10. Significance of additives to enhance the acceptance of poison bait in poultry rodents of Haripur, Khyber Pakhtunkhwa, Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 14. PhenX Toolkit: Protocols [phenxtoolkit.org]
Technical Support Center: Analysis of Coumafuryl and its Degradation Products
Welcome to the technical support center for the analytical characterization of Coumafuryl and its potential degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting issues related to the stability and analysis of this compound in analytical samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the identification of its degradation products important?
This compound is a first-generation anticoagulant rodenticide belonging to the 4-hydroxycoumarin class.[1] The identification of its degradation products is crucial for several reasons. In environmental analysis, it helps in understanding the fate and persistence of the compound. In toxicology, it is important to know if the degradation products are more or less toxic than the parent compound. For regulatory purposes, a complete impurity profile, including degradation products, is often required.
Q2: What are the typical analytical methods used for the analysis of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used and effective method for the determination of this compound in various samples, including animal tissues.[2] This technique offers high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) can also be used, but may require derivatization of the coumarin compounds.[3]
Q3: What are forced degradation studies and why are they necessary?
Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[4][5] These studies are essential to:
-
Identify potential degradation products.[4]
-
Elucidate potential degradation pathways.[4]
-
Develop and validate stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products.[5]
Q4: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure which contains a 4-hydroxycoumarin and a furan moiety, potential degradation pathways include:
-
Hydrolysis: The lactone ring of the coumarin structure can be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The furan ring is known to be susceptible to oxidation, which can lead to ring-opening and the formation of reactive intermediates.[6] The phenolic hydroxyl group on the coumarin ring is also a potential site for oxidation.
-
Photodegradation: Coumarin-based compounds can be susceptible to degradation upon exposure to light. For instance, Coumatetralyl, a related compound, is known to decompose rapidly in aqueous solutions exposed to sunlight.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound and the identification of its degradation products.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for this compound | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent incompatible with the mobile phase. 4. Column overload. | 1. Wash the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 3. Dissolve the sample in the mobile phase or a weaker solvent. 4. Reduce the sample concentration or injection volume. |
| Unexpected Peaks in the Chromatogram | 1. Contamination from sample preparation (e.g., solvents, glassware). 2. Carryover from a previous injection. 3. Degradation of this compound in the sample or during analysis. 4. Impurities in the this compound reference standard. | 1. Analyze a blank (solvent) injection to check for system contamination. Ensure all materials used for sample preparation are clean. 2. Implement a robust needle wash protocol between injections. 3. Prepare samples fresh and store them under appropriate conditions (e.g., protected from light, low temperature). If degradation is suspected, proceed with identification steps. 4. Check the certificate of analysis for the reference standard for known impurities. |
| Difficulty in Identifying Unknown Degradation Products by MS | 1. Low abundance of the degradation product. 2. Complex fragmentation pattern. 3. Co-elution with other components. | 1. Concentrate the sample or use a more sensitive mass spectrometer. 2. Perform MS/MS fragmentation at different collision energies to obtain more structural information. Compare the fragmentation pattern to that of the parent this compound molecule to identify common fragments. 3. Optimize the chromatographic method to improve separation. Try a different column chemistry or mobile phase gradient. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks. | 1. Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can improve reproducibility. 2. Use a column oven to maintain a constant temperature. 3. Check the HPLC system for leaks and ensure the pump is delivering a stable flow rate. |
| No Degradation Observed in Forced Degradation Studies | 1. Stress conditions are not harsh enough. 2. This compound is highly stable under the tested conditions. | 1. Increase the duration of the stress, the temperature, or the concentration of the stressor (e.g., acid, base, oxidizing agent).[8] 2. Document the stability of the molecule under the tested conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound analytical standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
If no degradation is observed, repeat with 1 M NaOH or gentle heating.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a thermostatically controlled oven at 80°C for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in methanol, and dilute with mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Simultaneously, keep a control sample protected from light.
-
At appropriate time points, withdraw aliquots from both the exposed and control samples for analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC-MS/MS method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify new peaks corresponding to degradation products.
Protocol 2: Stability-Indicating HPLC-MS/MS Method for this compound
Objective: To separate and detect this compound and its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 4.5
-
Mobile Phase B: Methanol
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
MS Conditions:
-
Ionization Mode: Negative ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Scan Mode: Full scan (m/z 100-500) for identification of unknowns and Multiple Reaction Monitoring (MRM) for quantification of this compound.
-
This compound MRM Transition: m/z 297 -> [fragment ion] (Note: The precursor ion is [M-H]⁻. The specific fragment ion would need to be determined experimentally).
-
-
Data Presentation
Table 1: Hypothetical Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products Detected | Major Degradation Product (DP) Retention Time (min) |
| 0.1 M HCl, 60°C | 24 h | ~ 15% | 2 | DP-1 (4.5 min), DP-2 (6.2 min) |
| 0.1 M NaOH, RT | 24 h | ~ 20% | 3 | DP-1 (4.5 min), DP-3 (7.8 min), DP-4 (8.5 min) |
| 3% H₂O₂, RT | 24 h | ~ 10% | 1 | DP-5 (5.1 min) |
| Thermal, 80°C | 48 h | < 5% | 0 | - |
| Photolytic | 7 days | ~ 25% | 2 | DP-6 (5.9 min), DP-7 (9.1 min) |
Visualizations
Caption: Workflow for conducting forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamopen.com [benthamopen.com]
- 3. researchgate.net [researchgate.net]
- 4. [Stability of anticoagulant derivatives of 4-hydroxycoumarin. II. Structure of the principal degradation products of phenprocoumin, Clocoumarol, warfarin and acenocoumarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumatetralyl | C19H16O3 | CID 54678504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
Minimizing non-specific binding of Coumafuryl in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Coumafuryl in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a coumarin-based anticoagulant.[1] Its primary mechanism of action is the inhibition of the Vitamin K epoxide reductase (VKOR), an enzyme crucial for the vitamin K cycle.[2] By inhibiting VKOR, this compound prevents the regeneration of reduced vitamin K, which is essential for the gamma-carboxylation of several blood clotting factors, ultimately leading to an anticoagulant effect.[2]
Q2: What are the common causes of high non-specific binding in in vitro assays involving small molecules like this compound?
High non-specific binding of small molecules in in vitro assays can stem from several factors:
-
Hydrophobic Interactions: Many small molecules, including coumarin derivatives, can be hydrophobic and non-specifically adsorb to the surfaces of microplates and other experimental components.[3]
-
Electrostatic Interactions: Charged molecules can interact non-specifically with charged surfaces.[3]
-
Insufficient Blocking: Inadequate blocking of the assay surface can leave sites available for non-specific attachment of the test compound.[4]
-
Inappropriate Buffer Composition: The pH, ionic strength, and presence or absence of detergents in the assay buffer can significantly influence non-specific binding.
Q3: How can I choose the best blocking agent for my this compound experiment?
The choice of blocking agent is critical for minimizing non-specific binding. Here are some common options and their considerations:
-
Bovine Serum Albumin (BSA): A widely used blocking agent, BSA is effective for many applications. However, some antibodies may cross-react with BSA, and it may not be the most effective choice for all small molecules.[2]
-
Casein (or Non-Fat Dry Milk): A cost-effective and efficient blocking agent. However, it is not suitable for assays involving the detection of phosphorylated proteins or biotinylated molecules due to the presence of phosphoproteins and biotin in milk.[2]
-
Non-Animal Protein Blockers: Plant-based or synthetic blocking agents can be a good alternative to reduce the chances of cross-reactivity with mammalian-derived antibodies and reagents.
-
Normal Serum: Using normal serum from the same species as the secondary antibody can be an effective way to block non-specific binding sites.
It is recommended to empirically test a few different blocking agents to determine the most effective one for your specific assay conditions.
Troubleshooting Guides
Issue: High Background Signal in an ELISA-based Assay
High background can obscure the specific signal from your experiment. Here’s a step-by-step guide to troubleshoot this issue:
-
Optimize Blocking Conditions:
-
Increase Blocking Agent Concentration: If you are using BSA, try increasing the concentration from 1% to 2-5%.
-
Extend Incubation Time: Increase the blocking incubation time to allow for more complete surface coverage.
-
Try a Different Blocking Agent: If BSA is not effective, consider switching to casein, a non-animal-based blocker, or normal serum.
-
-
Modify Wash Steps:
-
Increase the Number of Washes: Add one or two extra wash steps after each incubation.
-
Increase Wash Buffer Volume: Ensure that the wells are completely filled during each wash.
-
Add a Surfactant: Including a non-ionic detergent like Tween-20 (typically at 0.05%) in your wash buffer can help reduce hydrophobic interactions.
-
-
Adjust Buffer Composition:
-
Optimize pH: The pH of your assay buffer can influence non-specific binding. Empirically test a range of pH values around the physiological norm (7.2-7.4).
-
Increase Salt Concentration: Increasing the salt concentration (e.g., NaCl) in your buffers can help to disrupt electrostatic interactions that may contribute to non-specific binding.
-
Issue: Inconsistent or Non-Reproducible Results
Variability in your results can be due to inconsistent non-specific binding.
-
Pre-treat Plates: The type of microplate surface can impact non-specific binding. Consider using low-binding plates or plates with different surface chemistries (e.g., hydrophilic vs. hydrophobic) to see which performs better for this compound.[4]
-
Include Proper Controls:
-
No-Enzyme Control: To assess the direct binding of this compound to the plate or other assay components.
-
No-Inhibitor Control: To establish the baseline enzyme activity.
-
-
Ensure Complete Solubilization of this compound: Poorly dissolved compound can lead to aggregates that bind non-specifically. Ensure your stock solutions are fully dissolved and consider the use of a small percentage of an organic solvent like DMSO if necessary, keeping the final concentration low to avoid affecting enzyme activity.
Data Presentation
Table 1: Binding Constants of Coumarin Derivatives to Human Serum Albumin (HSA)
| Coumarin Derivative | Binding Constant (K) (M⁻¹) | Reference |
| 3-(furan-2-yl)-6-methyl-2H-chromen-2-one (FM) | 1.289 × 10⁵ | [5] |
| 6-chloro-3-(furan-2-yl)-2H-chromen-2-one (CM) | 6.375 × 10⁵ | [5] |
| Coumarin derivative (CD) enamide | 1.957 ± 0.01 × 10⁵ | [6] |
| Coumarin derivative (CD) enoate | 0.837 ± 0.01 × 10⁵ | [6] |
| Coumarin derivative methylprop (CDM) enamide | 0.606 ± 0.01 × 10⁵ | [6] |
Table 2: Thermodynamic Parameters of Warfarin (a Coumarin Anticoagulant) Binding to Human Serum Albumin
| Parameter | Value | Reference |
| Association Constant (K) at 3°C | 154,000 M⁻¹ | [7] |
| Free Energy of Binding (ΔG) at 3°C | -6.54 kcal/mol | [7] |
| Free Energy of Binding (ΔG) at 37°C | -7.01 kcal/mol | [7] |
| Enthalpy Change (ΔH) | -3.48 kcal/mol | [7] |
| Entropy Change (ΔS) | +11.2 U | [7] |
Experimental Protocols
Protocol: General Enzyme Inhibition Assay
This protocol outlines a general workflow for assessing the inhibitory effect of this compound on its target enzyme.
-
Prepare Reagents:
-
Assay Buffer: Prepare a buffer at the optimal pH for the enzyme. This may contain salts and other cofactors necessary for enzyme activity.
-
Enzyme Solution: Dilute the enzyme in assay buffer to a concentration that yields a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare the substrate in assay buffer at a concentration appropriate for the assay (e.g., at or near the Kₘ).
-
Inhibitor (this compound) Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the this compound solution to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: The Vitamin K cycle and the inhibitory action of this compound on VKORC1.
Caption: A typical experimental workflow for an in vitro enzyme inhibition assay.
References
- 1. Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin K - Wikipedia [en.wikipedia.org]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the coumarin anticoagulant drugs: interaction of human plasma albumin and warfarin sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coumafuryl Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the chemical synthesis yield of Coumafuryl.
Frequently Asked Questions (FAQs)
Q1: What is the common synthesis route for this compound?
A1: this compound is typically synthesized via a Michael addition or a related condensation reaction between 4-hydroxycoumarin and 2-furylmethyl ketone (also known as 1-(2-furyl)propan-2-one). This reaction is generally catalyzed by a base in a suitable solvent.
Q2: What are the key reaction parameters that influence the yield of this compound?
A2: The primary factors affecting the yield include the choice of catalyst, solvent, reaction temperature, and reaction time. The purity of starting materials and effective purification of the final product are also critical.
Q3: What is the mechanism of action of this compound that makes it a target for synthesis?
A3: this compound is an anticoagulant that functions by inhibiting the vitamin K epoxide reductase enzyme.[1] This inhibition disrupts the vitamin K cycle, which is essential for the synthesis of blood clotting factors in the liver.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive or insufficient catalyst. - Low reaction temperature. - Impure starting materials. - Incorrect solvent. | - Use a fresh, anhydrous base (e.g., sodium hydroxide, piperidine). Consider screening different catalysts. - Gradually increase the reaction temperature and monitor the progress by TLC. - Ensure 4-hydroxycoumarin and 2-furylmethyl ketone are pure. - Use a solvent such as ethanol or acetic acid, which is suitable for the condensation reaction.[3] |
| Formation of Multiple Side Products | - Reaction temperature is too high. - Prolonged reaction time. - Inappropriate catalyst leading to side reactions like dimerization of 4-hydroxycoumarin. | - Optimize the reaction temperature; a lower temperature may increase selectivity. - Monitor the reaction progress by TLC and quench the reaction upon completion. - Experiment with milder catalysts or organocatalysts to minimize side product formation. |
| Difficulty in Product Purification | - Presence of unreacted starting materials. - Formation of closely related impurities or isomers. - Oily or non-crystalline product. | - Optimize the stoichiometry of reactants to ensure complete conversion of the limiting reagent. - Employ column chromatography with a suitable solvent system for separation. - Attempt recrystallization from different solvent systems. Seeding with a pure crystal of this compound may induce crystallization. |
| Product Decomposition | - Exposure to strong acidic or basic conditions during workup. - High temperatures during purification. | - Neutralize the reaction mixture carefully during workup. - Use moderate temperatures for solvent evaporation and drying. |
Experimental Protocols and Data
General Experimental Protocol for this compound Synthesis
A general procedure for the synthesis of this compound involves the base-catalyzed condensation of 4-hydroxycoumarin and 2-furylmethyl ketone.
-
Reactants: 4-hydroxycoumarin, 2-furylmethyl ketone
-
Catalyst: A suitable base (e.g., sodium hydroxide, piperidine)
-
Solvent: Ethanol or acetic acid
-
Procedure:
-
Dissolve 4-hydroxycoumarin in the chosen solvent in a reaction flask.
-
Add the catalyst to the solution and stir.
-
Slowly add 2-furylmethyl ketone to the reaction mixture.
-
Heat the mixture to a controlled temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize if necessary.
-
The crude product is then purified, typically by recrystallization or column chromatography.
-
Table 1: Influence of Reaction Parameters on the Yield of 3-Substituted 4-Hydroxycoumarins (Illustrative)
While specific data for this compound is limited in the provided search results, this table illustrates the typical impact of varying reaction conditions on the yield of similar 3-substituted 4-hydroxycoumarins, based on general principles of Michael additions and Knoevenagel condensations.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Piperidine | Ethanol | Reflux | 6 | 65-75 |
| Sodium Hydroxide | Water/Ethanol | 50 | 4 | 70-80 |
| L-proline | Acetonitrile | Room Temperature | 12 | 85-95 |
| Lewis Acid (e.g., Ni(OTf)₂) | Dichloromethane | 30 | 12 | up to 96 |
This table is a generalized representation based on literature for similar coumarin syntheses and is intended for illustrative purposes.
Visualizations
Logical Workflow for Optimizing this compound Synthesis
Caption: A logical workflow for the systematic optimization of this compound synthesis.
Signaling Pathway of this compound's Anticoagulant Action
Caption: The inhibitory effect of this compound on the Vitamin K cycle, leading to anticoagulation.
References
Technical Support Center: Managing Coumafuryl Resistance in Laboratory Rodent Colonies
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies for managing coumafuryl resistance in laboratory rodent colonies.
Quick Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Increased survival rates after standard this compound treatment. | Physiological resistance (e.g., VKORC1 mutation). | 1. Confirm resistance using the Blood Clotting Response Test (BCRT). 2. Perform VKORC1 genotyping to identify specific mutations. 3. Switch to a second-generation anticoagulant (e.g., brodifacoum, bromadiolone) or a non-anticoagulant rodenticide (e.g., cholecalciferol, bromethalin). |
| Rodents are not consuming the this compound bait. | Behavioral resistance (bait shyness/neophobia). | 1. Conduct a bait choice test to confirm bait aversion. 2. Offer a non-toxic version of the bait for several days before introducing the this compound-treated bait. 3. Change the bait formulation (e.g., different food base). |
| Inconsistent response to this compound across the colony. | Heterozygous resistance or recent introduction of resistant individuals. | 1. Screen a representative sample of the colony for resistance. 2. Isolate and genotype new animals before introducing them to the main colony. 3. Consider a targeted culling of resistant individuals if the prevalence is low. |
| Control failure despite using a second-generation anticoagulant. | Potential for cross-resistance to some second-generation compounds. | 1. Check for known cross-resistance patterns associated with the identified VKORC1 mutation. 2. Utilize a non-anticoagulant rodenticide as an alternative. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a first-generation anticoagulant rodenticide. It is a coumarin derivative that functions by inhibiting the vitamin K epoxide reductase (VKOR) enzyme.[1] This enzyme is crucial for the vitamin K cycle, which is essential for the synthesis of blood clotting factors II, VII, IX, and X in the liver.[1] By blocking this cycle, this compound leads to a deficiency in active vitamin K, resulting in internal hemorrhaging and eventual death of the rodent.
Q2: What is the primary mechanism of this compound resistance?
The primary mechanism of resistance to this compound and other anticoagulant rodenticides is genetic, most commonly due to single nucleotide polymorphisms (SNPs) in the Vitamin K epoxide reductase complex subunit 1 (VKORC1) gene.[2][3][4] These mutations alter the VKORC1 enzyme, reducing its binding affinity for anticoagulant molecules. This allows the vitamin K cycle to continue, albeit sometimes at a reduced rate, even in the presence of the rodenticide.[4][5]
Q3: How can I determine if my rodent colony has developed physiological resistance to this compound?
The most reliable methods are the Blood Clotting Response Test (BCRT) and VKORC1 genotyping. The BCRT involves administering a specific dose of the anticoagulant and measuring its effect on blood clotting time.[6][7] Genotyping directly identifies the presence of resistance-conferring mutations in the VKORC1 gene.
Q4: What is the difference between physiological and behavioral resistance?
-
Physiological resistance is a heritable trait resulting from genetic mutations (e.g., in the VKORC1 gene) that reduce the toxicant's effectiveness.[2]
-
Behavioral resistance is a learned avoidance of the bait, often due to "bait shyness," where a rodent consumes a sub-lethal dose, feels ill, and then associates the illness with the bait, refusing to eat it in the future.[8] Neophobia, an innate fear of new objects, can also contribute to the avoidance of bait stations.[8]
Q5: If my colony is resistant to this compound, can I use other anticoagulants?
It depends on the specific mutation and the type of anticoagulant. Resistance to first-generation anticoagulants like this compound often confers cross-resistance to others in the same class (e.g., warfarin). Second-generation anticoagulants (SGARs) such as bromadiolone and brodifacoum were developed to be effective against rodents resistant to first-generation compounds.[4][9] However, some VKORC1 mutations can also confer resistance to certain SGARs.[10][11] Therefore, it is crucial to identify the specific resistance profile of your colony.
Q6: What non-anticoagulant alternatives are effective against this compound-resistant rodents?
Non-anticoagulant rodenticides have different modes of action and are generally effective against anticoagulant-resistant populations.[12] Key alternatives include:
-
Cholecalciferol (Vitamin D3): Induces hypercalcemia, leading to calcification of soft tissues and subsequent organ failure. It has been shown to be effective against anticoagulant-resistant rats and mice.[3][13][14][15]
-
Bromethalin: An acute toxicant that uncouples oxidative phosphorylation in the central nervous system, leading to paralysis and death. It is effective against known anticoagulant-resistant rodent populations.[1][2][6][7]
Data on Alternative Rodenticide Efficacy
Table 1: Efficacy of Second-Generation Anticoagulants Against Warfarin-Resistant Rodents
| Rodenticide | Species | Resistance Status | Efficacy Metric | Result | Citation(s) |
| Bromadiolone | Rattus norvegicus | Warfarin-resistant | Mortality | Complete control in field trials. | [4][9] |
| Brodifacoum | Mus musculus | Bromadiolone-resistant | Mortality | 90-100% mortality in no-choice feeding tests. | [16] |
| Brodifacoum | Rattus norvegicus | Warfarin-resistant | Mortality | Highly effective in field trials. | [17] |
Table 2: Efficacy of Non-Anticoagulant Rodenticides Against Anticoagulant-Resistant Rodents
| Rodenticide | Species | Resistance Status | Efficacy Metric | Result | Citation(s) |
| Bromethalin | Rattus norvegicus & Mus musculus | Warfarin-resistant | Mortality | 90% mortality in choice feeding tests. | [6][7] |
| Cholecalciferol | Rattus norvegicus | Warfarin-resistant | Mortality | 100% mortality in choice feeding studies. | [3] |
| Cholecalciferol | Rattus norvegicus & Mus musculus | Anticoagulant-resistant (Y139F, L120Q) | Mortality | 100% mortality within 4 days in lab studies. | [14] |
| Coumatetralyl + Cholecalciferol | Rattus norvegicus | Bromadiolone-surviving | Control Success | 99.5% control success in field trials. | [18] |
Experimental Protocols
Protocol 1: No-Choice Feeding Test for Efficacy Assessment
This protocol is adapted from standardized guidelines to determine the lethal effect of a rodenticide bait.
Objective: To assess the mortality caused by a rodenticide bait when no alternative food source is available.
Materials:
-
Test rodents (e.g., 10 healthy adults, 5 male and 5 female, of a known strain).
-
Individual caging with appropriate environmental controls (22°C ± 3°C, 12h light/dark cycle).
-
Standard laboratory diet.
-
Test bait containing the active substance.
-
Water ad libitum.
-
Weighing scale.
Procedure:
-
Acclimatization (minimum 3 days): House rodents individually and provide them with the standard laboratory diet and water ad libitum.
-
Pre-Test Diet Intake (1-2 days): Measure the daily consumption of the standard diet to establish a baseline.
-
Test Period (typically 1-4 days):
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Remove all standard diet.
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Provide a weighed amount of the test bait.
-
Measure the amount of bait consumed daily.
-
-
Post-Treatment Observation (at least 14 days):
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Replace the test bait with the standard laboratory diet.
-
Observe animals at least once daily for clinical signs of toxicity and mortality.
-
Record the day of death for each animal.
-
-
Data Collection: Record daily bait consumption, body weight (pre- and post-test), clinical signs, and days to death for each animal.
Protocol 2: Blood Clotting Response Test (BCRT)
This protocol provides a method to assess physiological resistance without the need for a lethal endpoint.
Objective: To determine the anticoagulant's effect on the blood coagulation system.
Materials:
-
Test rodents.
-
Anticoagulant solution for oral gavage or intraperitoneal injection.
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with 3.2% trisodium citrate).
-
Centrifuge.
-
Coagulation analyzer.
-
Thromboplastin reagent.
-
Phosphate-buffered saline (PBS, pH 7.4).
Procedure:
-
Baseline Blood Sample:
-
Anesthetize the rodent and collect a small blood sample (e.g., from the tail vein).
-
Immediately mix the blood with the trisodium citrate anticoagulant (9:1 ratio).
-
Centrifuge at 3000 rpm for 15 minutes to separate the plasma.
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Determine the baseline Prothrombin Time (PT) using the coagulation analyzer and thromboplastin reagent.
-
-
Administer Anticoagulant: Administer a pre-determined discriminating dose of the anticoagulant (e.g., this compound) via oral gavage or injection.
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Post-Dose Blood Sample: After a specific time interval (e.g., 24 hours), collect a second blood sample and determine the post-dose PT as described above.
-
Interpretation:
-
Susceptible: A significant prolongation of the PT is observed.
-
Resistant: Little to no change in the PT is observed.
-
Protocol 3: VKORC1 Genotyping
This protocol outlines the general steps for identifying resistance-conferring mutations in the VKORC1 gene.
Objective: To amplify and sequence the exons of the VKORC1 gene to detect SNPs.
Materials:
-
Tissue sample (e.g., tail tip, ear punch).
-
DNA extraction kit.
-
PCR thermocycler.
-
PCR reagents (Taq polymerase, dNTPs, buffer).
-
Primers specific for the VKORC1 exons.
-
Agarose gel electrophoresis equipment.
-
Sanger sequencing service or equipment.
Procedure:
-
DNA Extraction: Extract genomic DNA from the tissue sample using a commercial kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Set up a PCR reaction for each exon of the VKORC1 gene using specific forward and reverse primers.
-
A typical PCR reaction mix includes: DNA template, forward and reverse primers, dNTPs, PCR buffer, and Taq polymerase.
-
Use a thermocycler with an appropriate program, generally consisting of an initial denaturation step, followed by 35-45 cycles of denaturation, annealing, and extension, and a final extension step.[19]
-
-
Verification: Run the PCR products on an agarose gel to confirm the amplification of a DNA fragment of the expected size.
-
Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences with a reference VKORC1 sequence from a susceptible strain to identify any SNPs.
Visualizations
Caption: Mechanism of action of this compound on the Vitamin K cycle.
Caption: Workflow for diagnosing this compound resistance.
Caption: Decision tree for managing this compound resistance.
References
- 1. Bromethalin--a promising new rodenticide [escholarship.org]
- 2. scispace.com [scispace.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. jesp.journals.ekb.eg [jesp.journals.ekb.eg]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. researchgate.net [researchgate.net]
- 8. Resistance in rodents, both behavioural and metabolic [bpca.org.uk]
- 9. Field trials of bromadiolone against infestations of warfarin-resistant Rattus norvegicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticoagulant resistance in the United Kingdom and a new guideline for the management of resistant infestations of Norway rats (Rattus norvegicus Berk.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-anticoagulants - RRAC Resistance guide [guide.rrac.info]
- 13. cdfa.ca.gov [cdfa.ca.gov]
- 14. icup.org.uk [icup.org.uk]
- 15. researchgate.net [researchgate.net]
- 16. 2024.sci-hub.box [2024.sci-hub.box]
- 17. Distribution of anticoagulant rodenticide resistance in Rattus norvegicus in the Netherlands according to Vkorc1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The potential of coumatetralyl enhanced by cholecalciferol in the control of anticoagulant-resistant Norway rats (Rattus norvegicus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection of Vkorc1 single nucleotide polymorphisms indicates the presence of anticoagulant rodenticide resistance in Australia's introduced rats - PMC [pmc.ncbi.nlm.nih.gov]
Refining tissue extraction methods for Coumafuryl analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining tissue extraction methods for the analysis of Coumafuryl.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and analysis of this compound from tissue samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete cell lysis and tissue homogenization: The extraction solvent may not have effectively penetrated the tissue matrix. | Ensure the tissue is thoroughly homogenized. Consider using mechanical disruption (e.g., bead beating, rotor-stator homogenizer) in addition to enzymatic digestion for challenging tissues. |
| Inefficient extraction solvent: The polarity of the solvent may not be optimal for this compound. | Ethyl acetate and mixtures of chloroform and acetone (1:1 v/v) have been shown to be effective for extracting coumarin-based rodenticides.[1][2][3] Ensure the solvent is of high purity. | |
| Suboptimal pH during extraction: The pH of the extraction buffer can influence the ionization state and solubility of this compound. | Adjust the pH of the homogenization buffer to a slightly acidic condition (e.g., pH 4.5) to ensure this compound is in a non-ionized form, enhancing its solubility in organic solvents.[1][4] | |
| Loss of analyte during solvent evaporation: Over-drying the sample can lead to the loss of volatile compounds. | Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C). Avoid complete dryness; leave a small amount of solvent and reconstitute the residue immediately. | |
| High Matrix Effects in MS Analysis | Co-extraction of interfering compounds: Lipids, proteins, and other endogenous components from the tissue can suppress or enhance the ionization of this compound in the mass spectrometer.[5] | Incorporate a robust sample cleanup step after extraction. Solid-Phase Extraction (SPE) with cartridges like Oasis HLB or a dispersive SPE (dSPE) approach, as used in QuEChERS methods, can effectively remove interfering substances.[1][4][6][7] Gel Permeation Chromatography (GPC) is another effective cleanup technique.[2][3] |
| Insufficient chromatographic separation: Co-elution of matrix components with this compound can lead to ion suppression. | Optimize the HPLC/UHPLC gradient to ensure baseline separation of this compound from major matrix components. Using a C18 column with a mobile phase consisting of an acidic buffer and an organic solvent like methanol or acetonitrile is a common starting point.[1][4][6] | |
| Poor Peak Shape in Chromatography | Sample overload: Injecting too concentrated a sample can lead to peak fronting or tailing. | Dilute the final extract before injection. Ensure the concentration of the injected sample is within the linear range of the detector. |
| Incompatibility between reconstitution solvent and mobile phase: A strong mismatch in solvent strength can distort peak shape. | Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase composition. | |
| Inconsistent Results/Poor Reproducibility | Variability in tissue sampling: Different sections of an organ, particularly the liver, can have varying concentrations of the analyte. | Homogenize the entire tissue sample before taking a subsample for extraction to ensure uniformity. |
| Inconsistent extraction procedure: Minor variations in extraction time, temperature, or solvent volumes can lead to variability. | Adhere strictly to a validated standard operating procedure (SOP). Use calibrated pipettes and equipment. | |
| Degradation of analyte: this compound may degrade if samples are not stored or processed correctly. | Store tissue samples at -80°C until analysis.[8] Process samples on ice and minimize their exposure to light and high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended tissue for this compound analysis?
A1: The liver is the preferred organ for the analysis of anticoagulant rodenticides like this compound due to its role in metabolism and the tendency for these compounds to accumulate there.[2] Kidney tissue can be used as an alternative.[1][4]
Q2: What are the most common extraction methods for this compound from tissues?
A2: The most frequently cited methods are liquid-liquid extraction (LLE) using solvents like ethyl acetate, followed by a cleanup step, and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][6][7] The QuEChERS approach involves an extraction and partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup.
Q3: Why is a sample cleanup step necessary after extraction?
A3: Tissue extracts are complex matrices containing high levels of lipids, proteins, and other endogenous substances that can interfere with the analysis.[5] A cleanup step, such as Solid-Phase Extraction (SPE) or Gel Permeation Chromatography (GPC), is crucial to remove these interferences, thereby reducing matrix effects, improving the sensitivity of the assay, and protecting the analytical instrument from contamination.[1][2][9]
Q4: What analytical technique is most suitable for the detection and quantification of this compound?
A4: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the determination of this compound in tissue samples.[1][2][4][10] This technique offers high selectivity and sensitivity, allowing for the detection of trace amounts of the analyte. HPLC with fluorescence or UV detection can also be used.[3][6][11]
Q5: How can I minimize the degradation of this compound in my samples?
A5: To prevent degradation, tissue samples should be frozen immediately after collection and stored at -80°C.[8] During the extraction process, it is advisable to work on ice and protect the samples from direct light.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction with SPE Cleanup
This protocol is based on a method developed for the simultaneous determination of this compound and other coumarin rodenticides in animal tissues.[1][4]
-
Sample Homogenization:
-
Weigh 1 gram of thawed tissue into a centrifuge tube.
-
Add 5 mL of ethyl acetate.
-
Homogenize the sample using a rotor-stator homogenizer until a uniform consistency is achieved.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Liquid-Liquid Extraction:
-
Collect the supernatant (ethyl acetate layer).
-
Repeat the extraction process on the pellet with another 5 mL of ethyl acetate.
-
Combine the supernatants.
-
-
Solvent Evaporation:
-
Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., 10% methanol in water).
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 3 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for HPLC-MS/MS analysis.
-
Protocol 2: Modified QuEChERS Method
This protocol is adapted from methods developed for the analysis of multiple anticoagulant rodenticides in tissue samples.[5][6][7]
-
Sample Preparation and Extraction:
-
Weigh 2 grams of homogenized tissue into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube.
-
The dSPE tube should contain a mixture of sorbents such as 150 mg MgSO₄, 50 mg PSA (primary secondary amine), and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial for analysis.
-
Quantitative Data Summary
The following tables summarize the performance characteristics of analytical methods for this compound and other anticoagulant rodenticides.
Table 1: Method Performance for this compound Analysis [1][4]
| Parameter | Value |
| Linearity (r²) | > 0.998 |
| Concentration Range | 0.75 - 100.0 ng/g |
| Lower Limit of Quantification (LLOQ) | 0.75 ng/g |
| Intra-day RSD | < 8.6% |
| Inter-day RSD | < 10.9% |
| Recovery | 81.5 - 89.5% |
Table 2: Method Detection Limits for Various Anticoagulant Rodenticides [6]
| Compound | Detection Limit in Blood (ng/mL) | Detection Limit in Liver (ng/g) |
| Brodifacoum | 10 | 10 |
| Difenacoum | 10 | 10 |
| Bromadiolone | 50 | 50 |
| This compound | 100 | 100 |
| Warfarin | 100 | 100 |
Visualizations
References
- 1. Identification and determination of coumateralyl and this compound in animal tissues by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sasa.gov.uk [sasa.gov.uk]
- 3. Determination of coumarin anticoagulant rodenticide residues in animal tissue by high-performance liquid chromatography. I. Fluorescence detection using post-column techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of multiple anticoagulant rodenticides in animal blood and liver tissue using principles of QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neb.com [neb.com]
- 9. Determination of residue levels of rodenticide in rodent livers offered novel diphacinone baits by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. scispace.com [scispace.com]
Validation & Comparative
Coumafuryl vs. Warfarin: A Comparative Analysis of Anticoagulant Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticoagulant properties of coumafuryl and warfarin. Both are first-generation coumarin derivatives that function by inhibiting the vitamin K epoxide reductase (VKOR) enzyme, a critical component in the synthesis of vitamin K-dependent clotting factors. While warfarin has been extensively studied and is a widely used clinical anticoagulant, this compound was primarily used as a rodenticide and is now largely obsolete, resulting in a significant disparity in the available scientific data. This comparison summarizes the existing experimental data to highlight their relative potencies and mechanisms of action.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and warfarin. It is important to note the lack of direct, head-to-head comparative studies in recent scientific literature. The data presented here are compiled from various sources and may not be directly comparable due to differing experimental conditions.
| Parameter | This compound | Warfarin | Source(s) |
| In Vitro Potency (IC50 for VKOR inhibition) | Data not available in recent literature | 0.0061 µM (in a cell-based assay) | [1] |
| Acute Oral Toxicity (LD50 in rats) | 25 mg/kg | 58 mg/kg | [2][3] |
| General Anticoagulant Classification | First-generation anticoagulant | First-generation anticoagulant | [4][5][6] |
| Relative Efficacy (in rodent feeding studies) | More effective than warfarin | Less effective than this compound | [7] |
Note: The LD50 values indicate acute toxicity and are not a direct measure of therapeutic anticoagulant potency. The lower LD50 for this compound suggests higher toxicity in rats. The qualitative assessment from rodent feeding studies suggests that this compound may have a more potent anticoagulant effect in that specific context compared to warfarin.[7]
Mechanism of Action: The Vitamin K Cycle
Both this compound and warfarin exert their anticoagulant effects by inhibiting the Vitamin K epoxide reductase complex subunit 1 (VKORC1).[8][9] This enzyme is essential for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of glutamate residues on vitamin K-dependent coagulation factors (II, VII, IX, and X).[8][9] Inhibition of VKORC1 leads to the production of under-carboxylated, inactive clotting factors, thereby impairing the coagulation cascade and prolonging clotting time.[8][9]
Caption: Inhibition of the Vitamin K Cycle by this compound and Warfarin.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the anticoagulant potency of coumarin derivatives.
In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the VKOR enzyme.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
-
Methodology:
-
Enzyme Source: Microsomes are prepared from cells overexpressing human VKORC1.
-
Substrate: Vitamin K epoxide is used as the substrate.
-
Assay Buffer: A buffer containing a reducing agent, such as dithiothreitol (DTT), is used to drive the enzymatic reaction.
-
Procedure:
-
The VKORC1-containing microsomes are incubated with varying concentrations of the test compound (e.g., this compound or warfarin).
-
The enzymatic reaction is initiated by the addition of the vitamin K epoxide substrate.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is then quenched.
-
-
Detection: The amount of vitamin K produced is quantified using high-performance liquid chromatography (HPLC).
-
Data Analysis: The percentage of VKOR inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[10][11]
-
Caption: Workflow for an in vitro VKOR Inhibition Assay.
Prothrombin Time (PT) Assay
The PT assay is a fundamental test in coagulation diagnostics and is used to assess the extrinsic and common pathways of the coagulation cascade. It is the standard method for monitoring warfarin therapy.
-
Objective: To measure the time it takes for a clot to form in a plasma sample after the addition of a thromboplastin reagent.
-
Methodology:
-
Sample Collection: Whole blood is collected in a tube containing a citrate anticoagulant to chelate calcium and prevent premature clotting.
-
Plasma Preparation: The blood sample is centrifuged to separate the platelet-poor plasma.
-
Procedure:
-
The plasma sample is pre-warmed to 37°C.
-
A thromboplastin reagent (a combination of tissue factor and phospholipids) and calcium chloride are added to the plasma to initiate coagulation.
-
The time from the addition of the reagent to the formation of a fibrin clot is measured, typically using an automated coagulometer that detects changes in optical density or mechanical movement.[2][12][13][14]
-
-
Data Reporting: The result is reported in seconds. For clinical monitoring of warfarin, the PT is often converted to an International Normalized Ratio (INR), which standardizes the results across different laboratories and reagents.[2][12][13]
-
Caption: Workflow for a Prothrombin Time (PT) Assay.
Conclusion
Based on the available, albeit limited, data, this compound appears to be a more potent anticoagulant than warfarin, at least in the context of its efficacy as a rodenticide.[7] This is supported by its lower LD50 value in rats. However, the lack of modern, direct comparative studies measuring key pharmacodynamic parameters such as IC50 for VKOR inhibition and effects on prothrombin time makes a definitive, quantitative comparison challenging. Warfarin, due to its extensive clinical use, has a well-characterized anticoagulant profile. Future research involving a direct, side-by-side comparison of these two compounds using standardized in vitro and in vivo models would be necessary to provide a more precise and comprehensive understanding of their relative anticoagulant potencies for drug development and research applications.
References
- 1. In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. 1st generation anticoagulants - RRAC Resistance guide [guide.rrac.info]
- 5. Rodenticides | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 6. epa.gov [epa.gov]
- 7. A comparative assessment of efficacy of three anticoagulant rodenticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rodenticide Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay [agris.fao.org]
- 11. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prothrombin Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. labcorp.com [labcorp.com]
Navigating Coumarin Complexity: A Guide to the Cross-Reactivity of Coumafuryl in Rodenticide Assays
For researchers, scientists, and drug development professionals, the accurate detection and quantification of coumarin-based anticoagulants are critical. This guide provides a comparative analysis of the cross-reactivity of coumafuryl in assays designed for other common coumarins, such as warfarin, brodifacoum, and bromadiolone. We will delve into the specificity of various analytical methods, providing supporting data and detailed experimental protocols to aid in the selection of the most appropriate assay for your research needs.
The structural similarities among coumarin derivatives pose a significant challenge for analytical methods, potentially leading to cross-reactivity and inaccurate quantification. This is particularly pertinent for this compound, a first-generation anticoagulant rodenticide, when its presence may interfere with the detection of other coumarins in forensic, clinical, or environmental samples. Understanding the degree of this potential interference is paramount for reliable data interpretation.
Method Specificity: A Comparative Overview
The potential for cross-reactivity is highly dependent on the analytical methodology employed. While immunoassays are rapid and sensitive, they are generally more susceptible to interference from structurally related compounds. In contrast, modern chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer superior specificity.
While specific quantitative data on the percentage of this compound cross-reactivity in immunoassays for warfarin, brodifacoum, and bromadiolone is not extensively published, the principle of antibody-based detection suggests a higher likelihood of interference compared to chromatographic methods. The tables below summarize the comparative specificity of these techniques.
Table 1: Comparison of Analytical Methods for Coumarin Analysis
| Feature | Immunoassay (e.g., ELISA) | HPLC with UV/Fluorescence Detection | LC-MS/MS |
| Principle | Antibody-antigen binding | Differential partitioning and detection by light absorption/emission | Separation by chromatography and detection by mass-to-charge ratio |
| Specificity | Moderate to Low (potential for cross-reactivity with structurally similar coumarins) | High (good separation of individual coumarins) | Very High (separation and specific mass detection provide excellent differentiation) |
| Potential for this compound Interference | High | Low to Negligible | Negligible |
| Primary Application | Rapid screening | Quantification of known coumarins | Confirmatory analysis, multi-residue screening, and quantification |
Table 2: Performance of Chromatographic Methods for Differentiating this compound
| Method | Limit of Quantification (LOQ) for this compound | Key Advantage |
| HPLC with Fluorescence Detection | ~0.020 ppm in serum | Good sensitivity for fluorescent coumarins |
| HPLC-MS/MS | 0.75 ng/g in tissue | High specificity and sensitivity, enabling simultaneous determination of multiple coumarins |
Experimental Protocols
For researchers requiring the definitive identification and quantification of this compound in the presence of other coumarins, the following experimental protocols for HPLC-MS/MS are recommended.
Protocol 1: Simultaneous Determination of this compound and Coumatetralyl in Animal Tissues by HPLC-MS/MS
This method is designed for the sensitive and specific quantification of this compound and coumatetralyl.
-
Sample Preparation:
-
Homogenize animal tissue samples.
-
Extract the coumarins with ethyl acetate.
-
Clean up the extract using Oasis HLB solid-phase extraction (SPE) cartridges.
-
-
Chromatographic Conditions:
-
Column: XDB C18 column.
-
Mobile Phase: Isocratic elution with acetic acid-ammonium acetate (5 mmol/L, pH 4.5) and methanol (30:70, v/v).
-
Internal Standard: Warfarin.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Protocol 2: Multi-Residue Analysis of Anticoagulant Rodenticides in Serum by HPLC
This method allows for the simultaneous analysis of nine anticoagulant rodenticides, including this compound.
-
Sample Preparation:
-
Precipitate proteins from serum samples using trichloroacetic acid.
-
Perform solid-phase extraction (SPE) using a Florisil column for cleanup.
-
-
Chromatographic Conditions:
-
Column: Amine-deactivated C18 column.
-
Mobile Phase: Gradient elution with a phosphate buffer, acetonitrile, and methanol.
-
-
Detection:
-
Fluorescence Detector: For 4-hydroxycoumarin compounds.
-
Photodiode Array (DAD) Detector: For indandione compounds.
-
Mechanism of Action: The Vitamin K Cycle
This compound, like other coumarin anticoagulants, exerts its effect by disrupting the vitamin K cycle, which is essential for the synthesis of several clotting factors in the liver. The following diagram illustrates this mechanism.
A Comparative Efficacy Analysis of Coumafuryl, Brodifacoum, and Bromadiolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of three anticoagulant rodenticides: coumafuryl, a first-generation agent, and brodifacoum and bromadiolone, two second-generation compounds. The information presented is intended to support research and development activities in the field of pest control and toxicology.
Executive Summary
Brodifacoum and bromadiolone, second-generation anticoagulant rodenticides, exhibit significantly higher toxicity (lower LD50 values) and efficacy compared to the first-generation compound, this compound. This increased potency is attributed to their higher affinity for the target enzyme, vitamin K epoxide reductase, and their longer biological half-lives. While all three compounds share the same mechanism of action, the lower lethal dose and single-feed effectiveness of brodifacoum and bromadiolone have made them the preferred options in modern rodent control, rendering this compound largely obsolete.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the acute oral toxicity (LD50) of this compound, brodifacoum, and bromadiolone in rats and mice. Lower LD50 values indicate higher toxicity.
| Compound | Class | Species | Acute Oral LD50 (mg/kg) |
| This compound | First-Generation Anticoagulant | Rat | 25[1] |
| Mouse | 14.7[2] | ||
| Brodifacoum | Second-Generation Anticoagulant | Rat | 0.26[3] |
| Mouse | 0.40 | ||
| Bromadiolone | Second-Generation Anticoagulant | Rat | 1.125 |
| Mouse | 1.75 |
Mechanism of Action: Vitamin K Cycle Inhibition
All three compounds function as vitamin K antagonists, disrupting the vitamin K cycle in the liver. They specifically inhibit the enzyme vitamin K epoxide reductase. This enzyme is crucial for the regeneration of vitamin K, a necessary cofactor for the synthesis of blood clotting factors II, VII, IX, and X. Inhibition of this enzyme leads to a depletion of active vitamin K, resulting in impaired blood coagulation and, ultimately, death from internal hemorrhaging.[4][5]
Caption: Mechanism of action for anticoagulant rodenticides.
Experimental Protocols
The efficacy of rodenticides is typically evaluated through standardized laboratory feeding studies. The following protocols are representative of the methodologies used to determine the lethal dose and bait acceptance of anticoagulant rodenticides.
Acute Oral Toxicity (LD50) Determination
This test determines the single dose of a substance that is lethal to 50% of a test population.
-
Test Animals: Healthy, adult laboratory rats or mice of a specific strain are used. Animals are individually caged and acclimatized to laboratory conditions for a minimum of three days.[6]
-
Dosage Administration: The test substance is administered orally via gavage in a single dose. Multiple dose levels are used across different groups of animals. A control group receives the vehicle (e.g., corn oil) only.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days post-administration.[7]
-
Data Analysis: The LD50 value, with its 95% confidence interval, is calculated using statistical methods such as probit analysis.
Bait Efficacy and Acceptance Testing
These studies evaluate the palatability and effectiveness of a rodenticide bait formulation.
1. No-Choice Feeding Test:
-
Objective: To determine the potency of the rodenticide bait when no other food source is available.[8]
-
Procedure:
-
Acclimatization: Rodents are individually caged and acclimatized for at least three days with access to a standard laboratory diet.[6]
-
Pre-test Feeding: For two days, the standard diet is provided and consumption is measured to establish a baseline.
-
Test Period: The standard diet is replaced with the rodenticide bait for a specified period (e.g., 1-4 days). Bait consumption is measured daily.[6]
-
Post-test Observation: The bait is replaced with the standard diet, and animals are observed for signs of toxicity and mortality for at least 14 days.[6]
-
2. Choice Feeding Test:
-
Objective: To assess the palatability of the rodenticide bait when an alternative, non-toxic food source is available.
-
Procedure:
-
Acclimatization and Pre-test: Same as the no-choice test.
-
Test Period: Rodents are presented with two food containers, one with the rodenticide bait and one with a non-toxic "challenge" diet. The positions of the containers are switched daily to avoid place preference. Consumption from both containers is measured daily for a set period (e.g., 4 days).[6]
-
Post-test Observation: Both food sources are replaced with the standard diet, and animals are observed for toxicity and mortality for at least 14 days.
-
Caption: Rodenticide efficacy testing workflow.
References
- 1. This compound | CAS#:117-52-2 | Chemsrc [chemsrc.com]
- 2. This compound sodium | C17H13NaO5 | CID 23707507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. 1st generation anticoagulants - RRAC Resistance guide [guide.rrac.info]
- 5. 2nd generation anticoagulants - RRAC Resistance guide [guide.rrac.info]
- 6. sanidad.gob.es [sanidad.gob.es]
- 7. Acute Oral Toxicity | Department of Toxic Substances Control [dtsc.ca.gov]
- 8. Resistance tests - RRAC Resistance guide [guide.rrac.info]
In Vitro vs. In Vivo Correlation of Coumafuryl's Anticoagulant Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo anticoagulant activity of Coumafuryl, an obsolete first-generation anticoagulant rodenticide. The information is intended to support research and development activities by offering insights into its mechanism of action and the correlation between laboratory-based assays and its effects in a biological system.
Executive Summary
This compound, a 4-hydroxycoumarin derivative, functions as a vitamin K antagonist. Its anticoagulant effect is achieved by inhibiting the enzyme vitamin K epoxide reductase (VKOR), which is crucial for the synthesis of active vitamin K-dependent clotting factors II, VII, IX, and X in the liver.[1][2] This disruption of the coagulation cascade leads to an increased prothrombin time (PT) and, at higher concentrations or with prolonged exposure, can result in internal bleeding. While specific quantitative data directly correlating the in vitro and in vivo anticoagulant potency of this compound is scarce in publicly available literature, this guide synthesizes available toxicological data and outlines the standard experimental protocols to assess its activity.
Data Presentation: Quantitative Analysis
Due to the limited availability of specific comparative studies on this compound, the following table presents a summary of known toxicological data and expected outcomes from standard anticoagulant assays. This information is compiled from various sources on coumarin anticoagulants and rodenticide testing.
| Parameter | In Vitro Assessment | In Vivo Assessment | Correlation and Remarks |
| Mechanism of Action | Inhibition of Vitamin K Epoxide Reductase (VKOR) | Inhibition of the synthesis of Vitamin K-dependent clotting factors (II, VII, IX, X) in the liver.[1] | The in vitro enzymatic inhibition is the direct cause of the in vivo anticoagulant effect. |
| Primary Efficacy Endpoint | IC50 value for VKOR inhibition | Prothrombin Time (PT) prolongation | A lower IC50 value in vitro is expected to correlate with a greater prolongation of PT in vivo at a given dose. |
| Acute Toxicity | Not directly measured | Oral LD50 (Mouse): 14.7 mg/kg[1] Oral LD50 (Rat): 400 mg/kg[3] | The LD50 value reflects the overall toxicity resulting from the anticoagulant effect and subsequent hemorrhage. |
| Onset of Action | Immediate upon interaction with the enzyme | Delayed, typically 24-48 hours post-ingestion, as existing clotting factors are depleted. | The delay in vivo is a key characteristic of indirect-acting anticoagulants like this compound. |
Experimental Protocols
Detailed methodologies for key experiments to assess the anticoagulant activity of this compound are provided below.
In Vitro Experimental Protocol: Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on VKOR activity.
Materials:
-
Liver microsomes (from a suitable animal model, e.g., rat) as a source of VKOR.
-
This compound stock solution of known concentration.
-
Vitamin K epoxide substrate.
-
Dithiothreitol (DTT) as a reducing agent.
-
Reaction buffer (e.g., Tris-HCl with appropriate pH).
-
Quenching solution (e.g., a mixture of isopropanol and hexane).
-
High-performance liquid chromatography (HPLC) system for analysis.
Procedure:
-
Prepare liver microsomes from the chosen animal model.
-
Pre-incubate the microsomes with varying concentrations of this compound for a specified time on ice.
-
Initiate the enzymatic reaction by adding the vitamin K epoxide substrate and DTT to the reaction buffer containing the pre-incubated microsomes.
-
Allow the reaction to proceed at 37°C for a defined period.
-
Stop the reaction by adding the quenching solution.
-
Extract the vitamin K and vitamin K epoxide from the reaction mixture.
-
Analyze the extracted samples using HPLC to quantify the amount of vitamin K produced.
-
Calculate the percentage of VKOR inhibition for each this compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
In Vivo Experimental Protocol: Prothrombin Time (PT) Assay in a Rodent Model
Objective: To evaluate the dose-dependent effect of this compound on the prothrombin time in a rodent model (e.g., rats).
Materials:
-
This compound formulated in a suitable vehicle for oral administration.
-
Wistar rats (or other appropriate strain).
-
Animal caging and husbandry supplies.
-
Blood collection supplies (e.g., capillary tubes, sodium citrate anticoagulant tubes).
-
Centrifuge.
-
Coagulometer or a manual coagulation timing apparatus.
-
PT reagent (thromboplastin and calcium chloride).
Procedure:
-
Acclimate the rats to the laboratory conditions for a minimum of one week.
-
Divide the animals into groups, including a control group receiving the vehicle only and experimental groups receiving different doses of this compound.
-
Administer this compound orally to the respective groups.
-
At predetermined time points (e.g., 24, 48, and 72 hours) post-administration, collect blood samples from the animals via a suitable method (e.g., retro-orbital sinus or cardiac puncture) into tubes containing sodium citrate.
-
Immediately mix the blood gently with the anticoagulant.
-
Centrifuge the blood samples to obtain platelet-poor plasma.
-
Pre-warm the plasma samples and the PT reagent to 37°C.
-
Add the PT reagent to the plasma sample and simultaneously start a timer.
-
Record the time taken for a fibrin clot to form. This is the prothrombin time.
-
Compare the PT values of the this compound-treated groups with the control group to determine the extent of anticoagulation.
Mandatory Visualizations
Signaling Pathway of this compound's Anticoagulant Action
Caption: Mechanism of this compound's anticoagulant activity.
Experimental Workflow for In Vitro vs. In Vivo Correlation
Caption: Workflow for correlating in vitro and in vivo data.
References
Coumafuryl as a Vitamin K Epoxide Reductase Inhibitor: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Coumafuryl's role as a Vitamin K Epoxide Reductase (VKOR) inhibitor, benchmarked against the well-characterized first-generation anticoagulant, warfarin, and the potent second-generation anticoagulant, brodifacoum. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support research and development in anticoagulation.
Comparative Analysis of VKOR Inhibitors
This compound, a first-generation 4-hydroxycoumarin derivative, functions as an anticoagulant by inhibiting Vitamin K epoxide reductase (VKOR). This enzyme is a critical component of the vitamin K cycle, essential for the gamma-carboxylation of several blood clotting factors. Inhibition of VKOR leads to a depletion of the reduced form of vitamin K, thereby impairing the synthesis of active clotting factors and leading to an anticoagulant effect.
| Compound | Type | Mechanism of Action | In Vitro IC50 (VKOR) |
| This compound | First-Generation Coumarin | Competitive inhibitor of VKOR | Data not available |
| Warfarin | First-Generation Coumarin | Competitive inhibitor of VKOR | ~ 0.0061 µM (cell-based assay)[1] |
| Brodifacoum | Second-Generation Coumarin | Potent and persistent inhibitor of VKOR | More potent than warfarin |
Note: The IC50 value for warfarin can vary depending on the specific assay conditions. The value presented is from a cell-based assay for human VKOR. Brodifacoum is widely recognized as being significantly more potent than first-generation anticoagulants like warfarin.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the Vitamin K cycle and a generalized workflow for a VKOR inhibition assay.
Experimental Protocols
The following provides a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds against VKOR.
In Vitro VKOR Inhibition Assay using Liver Microsomes
This protocol is adapted from methods used to assess the activity of coumarin-based anticoagulants.
1. Preparation of Liver Microsomes:
-
Homogenize fresh liver tissue (e.g., from rat or human) in a cold buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 0.25 M sucrose).
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using a Bradford or BCA assay). The microsomes can be stored at -80°C.
2. VKOR Inhibition Assay:
-
In a microcentrifuge tube, pre-incubate a defined amount of microsomal protein (e.g., 0.5 mg/mL) with varying concentrations of the test inhibitor (this compound, Warfarin, or Brodifacoum) in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4) for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, vitamin K1 epoxide (e.g., 100 µM), and a reducing agent, such as dithiothreitol (DTT) (e.g., 1.5 mM).
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at 37°C with gentle shaking.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol and hexane).
-
Vortex vigorously to extract the lipids, including the vitamin K metabolites.
-
Centrifuge to separate the phases and collect the upper organic layer.
3. Analysis and Data Interpretation:
-
Dry the organic extract under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol).
-
Analyze the sample using high-performance liquid chromatography (HPLC) with a C18 column to separate and quantify the amount of vitamin K1 formed from the reduction of vitamin K1 epoxide.
-
Calculate the percentage of VKOR inhibition for each inhibitor concentration relative to a control reaction without an inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
References
A Comparative Toxicological Profile of Coumafuryl and Diphacinone
An objective analysis of two first-generation anticoagulant rodenticides, this guide provides a comparative overview of the toxicological properties of Coumafuryl and Diphacinone. The information is intended for researchers, scientists, and professionals in drug development and toxicology.
This document synthesizes available experimental data to compare the acute toxicity, mechanism of action, and toxic effects of this compound and Diphacinone. Both compounds belong to the class of first-generation anticoagulant rodenticides, which require multiple feedings to be lethal.[1][2] Their primary mode of action involves the inhibition of Vitamin K epoxide reductase, an enzyme crucial for the synthesis of blood clotting factors.[2][3][4][5]
Quantitative Toxicity Data
The acute toxicity of a substance is commonly expressed as the LD50 (Lethal Dose, 50%), which is the dose required to kill 50% of a tested population. The following tables summarize the available LD50 data for this compound and Diphacinone across various species and routes of administration.
Table 1: Acute Oral LD50 Values for this compound and Diphacinone
| Species | This compound Oral LD50 (mg/kg) | Diphacinone Oral LD50 (mg/kg) |
| Rat | 25[6] | 0.3 - 7[7], 1.9[8], 2.3[9] |
| Mouse | 14.7[5] | 50 - 300[7], 340[10] |
| Dog | - | 3.0 - 7.5[7] |
| Cat | - | 14.7[7] |
| Pig | - | 150[7] |
| Rabbit | - | 35[7] |
| Coyote | - | 0.6[11] |
| Mallard Duck | - | 3158[7] |
| Bobwhite Quail | - | 1630[7] |
| American Kestrel | - | 96.8[11] |
Data for this compound is limited as it is an obsolete rodenticide.[12]
Table 2: Acute Dermal and Inhalation Toxicity of Diphacinone
| Species | Route | Toxicity Value |
| Rat | Dermal LD50 | <200 mg/kg[7] |
| Mouse | Dermal LD50 | 340 mg/kg[7] |
| Rabbit | Dermal LD50 | >3.6 mg/kg[7] |
| Rat | Inhalation LC50 (4-hour) | <2 mg/L[7] |
Experimental Protocols
The data presented in this guide are derived from standard toxicological studies. The following is a generalized protocol for an acute oral toxicity study, a common method for determining the LD50 values listed above.
Acute Oral Toxicity Study (General Protocol)
-
Animal Selection: Healthy, young adult animals of a specific species and strain are selected. They are acclimated to the laboratory conditions for a period of at least 5 days.
-
Grouping and Dosing: Animals are randomly assigned to several dose groups and a control group. The test substance (this compound or Diphacinone) is administered orally, typically by gavage, in a single dose. The control group receives the vehicle (the solvent used to dissolve the substance) only.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Data Analysis: The mortality data are analyzed using appropriate statistical methods (e.g., probit analysis) to determine the LD50 value.
-
Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes in organs and tissues.
Visualizing Experimental Workflow and Mechanism of Action
To better illustrate the processes involved in the toxicological assessment and the biological mechanism of these compounds, the following diagrams have been generated.
Both this compound and Diphacinone exert their toxic effects by interfering with the Vitamin K cycle, which is essential for blood clotting.
Toxic Effects
The primary toxic effect of both this compound and Diphacinone is hemorrhage due to their anticoagulant properties.[3][5][7][13] Signs of poisoning in animals include:
-
Labored breathing[7]
-
Muscular weakness[7]
-
Spitting of blood[7]
-
Bloody urine or stools[7]
-
Widespread bruising or bleeding into the joints[7]
-
Internal bleeding, which can lead to death[7]
Diphacinone's effects on blood clotting can persist for several weeks to months.[7] The principal target organ is the blood's clotting factors, but secondary effects on the liver, kidneys, heart, and musculature have been observed.[7]
Conclusion
Both this compound and Diphacinone are effective anticoagulants with a similar mechanism of action. Based on the available data, Diphacinone appears to be more potent in rats than this compound, as indicated by its lower oral LD50 value. However, a comprehensive comparison is challenging due to the limited toxicological data available for this compound, which is no longer in common use.[12] Diphacinone has been more extensively studied, with toxicity data available for a wider range of species and exposure routes. The information presented here underscores the high acute toxicity of these first-generation anticoagulants and their shared mechanism of disrupting the vitamin K-dependent blood coagulation cascade. Further research into the comparative toxicology of older and newer generation rodenticides is crucial for understanding their relative risks to target and non-target species.
References
- 1. A review: poisoning by anticoagulant rodenticides in non-target animals globally - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticoagulant Rodenticide (Warfarin and Congeners) Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. doc.govt.nz [doc.govt.nz]
- 5. This compound sodium | C17H13NaO5 | CID 23707507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:117-52-2 | Chemsrc [chemsrc.com]
- 7. EXTOXNET PIP - DIPHACINONE [extoxnet.orst.edu]
- 8. aphis.usda.gov [aphis.usda.gov]
- 9. myaipm.com [myaipm.com]
- 10. Determination of residue levels of rodenticide in rodent livers offered novel diphacinone baits by liquid chromatography-tandem mass spectrometry | PLOS One [journals.plos.org]
- 11. Diphacinone | C23H16O3 | CID 6719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [sitem.herts.ac.uk]
- 13. This compound (Fumarin) toxicity in chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Cholecalciferol as an Enhancer for Coumafuryl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of cholecalciferol (Vitamin D3) as a potential enhancer for the anticoagulant rodenticide Coumafuryl. While direct experimental data on the specific combination of cholecalciferol and this compound is limited in publicly available literature, this document synthesizes findings from studies on cholecalciferol combined with structurally and functionally similar coumarin-based and other anticoagulant rodenticides. The data presented here offers a strong basis for assessing the potential synergistic effects and formulating experimental designs for further investigation.
Executive Summary
The combination of cholecalciferol with anticoagulant rodenticides presents a promising strategy to enhance efficacy, particularly against anticoagulant-resistant rodent populations. The primary mechanisms of this enhancement are believed to be a synergistic toxicological effect and a "stop-feed" action induced by cholecalciferol, which reduces bait consumption while maintaining high mortality rates. This reduction in bait intake can also lower the risk of secondary poisoning to non-target species.
Comparative Data on Cholecalciferol and Anticoagulant Combinations
The following tables summarize quantitative data from studies evaluating the efficacy of cholecalciferol in combination with various anticoagulant rodenticides. These anticoagulants, like this compound, act by inhibiting the vitamin K cycle.
Table 1: Efficacy of Cholecalciferol and Diphacinone Combination against California Voles [1][2]
| Treatment Group | Concentration | Efficacy (Mortality %) | Mean Time to Death (Days) |
| Cholecalciferol + Diphacinone (Pellets) | 0.03% + 0.005% | 80% | 6.5 |
| Cholecalciferol + Diphacinone (Bract Bait) | 0.012% + 0.002% | 70% | 6.1 |
| Cholecalciferol alone (Pellets) | 0.075% | Ineffective | - |
Table 2: Efficacy of Cholecalciferol and Brodifacoum Combination against Pocket Gophers [1]
| Treatment Group | Concentration | Efficacy (Mortality %) |
| Cholecalciferol + Brodifacoum (C+B1) | 0.015% + 0.0025% | 100% |
| Cholecalciferol + Brodifacoum (C+B2) | 0.03% + 0.0025% | 100% |
| Cholecalciferol + Diphacinone | 0.03% + 0.005% | 80% |
Table 3: Efficacy and Bait Consumption of Cholecalciferol and Brodifacoum Combination against Norway Rats [3][4][5]
| Treatment Group | Concentration | Control Success (%) | Ratio of Total Bait Consumption to Pre-treatment Census |
| Brodifacoum alone | 25 mg/kg | >90% | 4.8 - 6.6 |
| Cholecalciferol + Brodifacoum | 100 mg/kg + 25 mg/kg | >90% | 2.7 - 2.9 |
Table 4: Synergistic Effect of Cholecalciferol and Bromadiolone Combination against House Rats [6][7]
| Treatment Group | Concentration | Mortality (%) |
| Bromadiolone + Cholecalciferol | 0.001% + 0.01% | 100% |
| Bromadiolone alone | 0.005% | 100% |
| Cholecalciferol alone | 0.075% | 100% |
Note: The combination of bromadiolone and cholecalciferol at lower concentrations was found to be highly effective, indicating a synergistic relationship.
Experimental Protocols
The following are generalized experimental protocols for evaluating the efficacy of rodenticide baits, based on guidelines from the Environmental Protection Agency (EPA) and methodologies from cited studies.[8]
Laboratory No-Choice Feeding Efficacy Test
Objective: To determine the lethal effect of the test bait when no alternative food source is available.
Methodology:
-
Animal Model: Wild-caught or laboratory-bred target rodent species (e.g., Rattus norvegicus, Mus musculus).
-
Acclimatization: Animals are individually housed and acclimatized for a minimum of 7 days with access to standard laboratory diet and water ad libitum.
-
Pre-test Period: For 3 days prior to the test, animals are provided with a non-toxic version of the bait carrier to measure baseline consumption.
-
Test Period: The non-toxic bait is replaced with the cholecalciferol-Coumafuryl combination bait for a specified period (typically 1-4 days, depending on the expected speed of action).
-
Observation Period: After the test period, the toxic bait is replaced with the standard laboratory diet, and animals are observed for a minimum of 21 days.
-
Data Collection: Daily records of bait consumption, signs of toxicity, and mortality are maintained. Time to death for each animal is recorded.
-
Endpoint: The primary endpoint is the percentage of mortality in the test group.
Laboratory Choice Feeding (Palatability) Test
Objective: To assess the palatability and acceptance of the test bait in the presence of a familiar, non-toxic food source.
Methodology:
-
Animal Model and Acclimatization: As described in the no-choice feeding test.
-
Test Period: Animals are presented with two food containers, one with the cholecalciferol-Coumafuryl combination bait and the other with a non-toxic challenge diet (e.g., standard laboratory chow). The position of the containers is alternated daily to avoid place preference bias. This period typically lasts for a set number of days (e.g., 7 days).
-
Observation Period: Following the choice feeding period, both the test bait and challenge diet are removed and replaced with the standard laboratory diet. Animals are observed for at least 21 days.
-
Data Collection: Daily consumption of both the test bait and the challenge diet is measured. Signs of toxicity, mortality, and time to death are recorded.
-
Endpoints:
-
Percentage of test bait consumed relative to the total food intake.
-
Percentage of mortality in the test group.
-
Visualizations
Signaling Pathways
Caption: Proposed mechanisms of action for this compound and Cholecalciferol, and their synergistic interaction.
Experimental Workflow
Caption: Generalized workflow for laboratory evaluation of rodenticide efficacy.
References
- 1. cdfa.ca.gov [cdfa.ca.gov]
- 2. baldwin.ucdavis.edu [baldwin.ucdavis.edu]
- 3. The stop-feed effect of cholecalciferol (vitamin D3) and the efficacy of brodifacoum combined with cholecalciferol in Y139C-resistant Norway rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The stop-feed effect of cholecalciferol (vitamin D₃) and the efficacy of brodifacoum combined with cholecalciferol in Y139C-resistant Norway rats (Rattus norvegicus) [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. krishikosh [krishikosh.egranth.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. sanidad.gob.es [sanidad.gob.es]
Navigating the Shadows: A Comparative Guide to the Statistical Analysis of Coumafuryl Dose-Response Curves
For researchers, scientists, and drug development professionals, understanding the dose-response relationship of anticoagulant rodenticides is paramount for efficacy and safety assessment. This guide provides a comparative analysis of Coumafuryl, a first-generation anticoagulant, within the broader context of rodenticide research. Due to its status as an obsolete compound, recent and detailed experimental data specifically for this compound are limited. Therefore, this guide synthesizes historical data with generalized modern methodologies for dose-response analysis applicable to this class of compounds.
Comparative Toxicity of Anticoagulant Rodenticides
The potency of a rodenticide is often quantified by its median lethal dose (LD50), the dose required to be fatal to 50% of a test population.[1] First-generation anticoagulant rodenticides (FGARs), like this compound and warfarin, generally exhibit higher LD50 values, meaning a larger dose is required to be lethal.[2][3] This often necessitates multiple feedings for the target rodent to succumb.[3] In contrast, second-generation anticoagulants (SGARs) were developed to be more potent, with significantly lower LD50 values, and are typically lethal after a single feeding.[3][4]
The following table summarizes the acute oral LD50 values for this compound and other selected anticoagulant rodenticides in rodents, providing a quantitative basis for comparison.
| Rodenticide | Generation | Species | Acute Oral LD50 (mg/kg) |
| This compound | First | Rat | 25 [5] |
| Mouse | 14.7 [5] | ||
| Warfarin | First | Rat | 50-100[2] |
| Diphacinone | First | Rat | 3.0[6] |
| Chlorophacinone | First | Rat | 50[6] |
| Bromadiolone | Second | Rat | 1.13[6] |
| Male Rat | 1.05[7] | ||
| Female Rat | 1.83[7] | ||
| Brodifacoum | Second | Rat | 0.27[6] |
Experimental Protocols for Dose-Response Analysis
Objective: To determine the dose-response relationship and the acute oral LD50 of an anticoagulant rodenticide in a target rodent species.
Materials:
-
Test substance (e.g., this compound) of known purity
-
Vehicle for administration (e.g., corn oil, propylene glycol)
-
Healthy, laboratory-bred rodents (e.g., Wistar or Sprague-Dawley rats), acclimated to laboratory conditions
-
Appropriate caging and environmental controls
-
Standard laboratory diet and water
-
Equipment for oral gavage
-
Calibrated balance for weighing animals and test substance
Methodology:
-
Animal Selection and Acclimation:
-
Select a statistically significant number of healthy, adult rodents of a specific strain and sex.
-
Acclimate the animals to individual cages and laboratory conditions (temperature, humidity, light/dark cycle) for at least one week prior to the study.
-
Provide ad libitum access to standard laboratory chow and water.
-
-
Dose Preparation:
-
Prepare a stock solution of the test substance in the chosen vehicle.
-
Create a series of graded dose concentrations through serial dilution. The dose range should be selected based on preliminary range-finding studies to bracket the expected LD50.
-
-
Dose Administration:
-
Fast the animals overnight prior to dosing, with continued access to water.
-
Weigh each animal and administer the assigned dose volume via oral gavage.
-
A control group should receive the vehicle only.
-
-
Observation:
-
Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, and 24 hours post-dosing, and daily thereafter) for a period of at least 14 days.
-
Record all signs of toxicity, including changes in appearance, behavior, and physiological functions. Note the time of onset, duration, and severity of these signs.
-
Record all mortalities, including the time of death.
-
-
Data Analysis:
-
For each dose group, calculate the percentage of mortality.
-
Plot the dose (typically on a logarithmic scale) against the corresponding mortality (or other measured response).
-
Use appropriate statistical methods, such as probit or logit analysis, to fit a dose-response curve to the data and to calculate the LD50 value with its 95% confidence intervals.
-
Visualizing Experimental and Biological Pathways
To better understand the processes involved in the statistical analysis of this compound dose-response curves, the following diagrams illustrate a generalized experimental workflow and the established signaling pathway for coumarin anticoagulants.
Generalized workflow for a rodenticide dose-response study.
This compound, like other coumarin-based anticoagulants, disrupts the normal blood clotting cascade by inhibiting the Vitamin K cycle.[2][4] This ultimately leads to fatal hemorrhaging in the target pest.[2]
References
- 1. Lethal Dose 50 (LD50) - everything you need to know [bpca.org.uk]
- 2. 1st generation anticoagulants - RRAC Resistance guide [guide.rrac.info]
- 3. A review: poisoning by anticoagulant rodenticides in non-target animals globally - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticoagulant Rodenticide (Warfarin and Congeners) Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 5. This compound | CAS#:117-52-2 | Chemsrc [chemsrc.com]
- 6. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 7. cibtech.org [cibtech.org]
- 8. epa.gov [epa.gov]
Safety Operating Guide
Proper Disposal Procedures for Coumafuryl
The following guide provides essential safety and logistical information for the proper disposal of Coumafuryl, a highly toxic anticoagulant rodenticide. These step-by-step procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance. This compound is classified as fatal if swallowed, causes damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects[1][2]. Therefore, it must be managed as hazardous waste from collection to disposal.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of dust generation, a NIOSH/MSHA-approved respirator should be used[1][3]. All handling should occur in a well-ventilated area or within a chemical fume hood.
Step-by-Step Disposal Procedure
-
Segregation and Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect all waste materials—including unused product, contaminated lab supplies (e.g., gloves, weigh boats, paper towels), and spill cleanup debris—in a dedicated, sealable, and clearly labeled hazardous waste container[1].
-
For powder spills, avoid creating dust. Use a dust suppressant agent or gently cover the spill[1][4]. Collect the material using a vacuum cleaner equipped with a HEPA filter or by carefully sweeping it into a suitable container for disposal[1].
-
-
Container Management:
-
Use containers that are chemically compatible and in good condition.
-
Ensure containers are tightly sealed to prevent leaks or spills[1].
-
Empty containers or liners that held this compound must be treated as hazardous waste, as they retain product residue. Do not rinse and reuse these containers[1]. They should be taken to an approved waste handling site for recycling or disposal[1].
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound Waste."
-
Include the full hazard statement: "Danger: Fatal if Swallowed. Causes damage to organs through prolonged or repeated exposure. Harmful to aquatic life with long-lasting effects."[1]
-
Note the accumulation start date (the date the first piece of waste was placed in the container).
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area or central hazardous waste storage area.
-
The storage location should be a locked area, inaccessible to unauthorized personnel[1][2][5].
-
Ensure the storage area has secondary containment to manage potential leaks.
-
-
Final Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste disposal company[1]. Do not dispose of it in the regular trash, down the drain, or via any other unapproved method[1][4].
-
Disposal must be conducted in accordance with all local, regional, national, and international regulations[1][4][5].
-
The specific waste code should be assigned in consultation with your institution's environmental health and safety (EHS) office and the waste disposal company[1][4].
-
Data Presentation: Hazard Classifications
The hazard classifications for this compound are critical for waste profiling and ensuring proper handling.
| Hazard Classification | Code | Description |
| GHS - Acute Toxicity, Oral | Category 2 | Fatal if swallowed. |
| GHS - Specific Target Organ Toxicity | Category 1 | Causes damage to organs through prolonged or repeated exposure. |
| GHS - Hazardous to the Aquatic Environment | Chronic, Cat. 3 | Harmful to aquatic life with long lasting effects. |
Source: LGC Standards Safety Data Sheet[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound hazardous waste.
References
Essential Safety and Handling Guide for Coumafuryl in a Research Setting
For Immediate Use by Laboratory and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Coumafuryl, a coumarin-based anticoagulant rodenticide. Adherence to these procedures is essential to ensure the safety of all personnel and to maintain a compliant research environment. This document outlines personal protective equipment (PPE) requirements, step-by-step handling protocols, and emergency and disposal plans.
Quantitative Toxicity Data
This compound is classified as a highly toxic substance, particularly via ingestion. The following table summarizes the available acute toxicity data.
| Parameter | Species | Route of Exposure | Value | Reference |
| LD50 (Lethal Dose, 50%) | Rat | Oral | 25 mg/kg | |
| LD50 (Lethal Dose, 50%) | Mouse | Oral | 14.7 mg/kg |
Note: No established Occupational Exposure Limits (OELs) from OSHA, NIOSH, or ACGIH for this compound have been identified. Therefore, a conservative approach to minimize all potential exposure is mandatory.
Personal Protective Equipment (PPE) Protocol
All personnel must wear the following PPE when handling this compound. This is a mandatory minimum, and a site-specific risk assessment may require additional protection.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves (minimum 8 mil thickness). | Provides a robust barrier against accidental skin contact. Coumarin compounds can be absorbed through the skin. |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing with this compound powder. |
| Eye Protection | Tight-sealing safety goggles. | Protects eyes from airborne particles of this compound. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required when handling the powder form outside of a certified chemical fume hood or glove box. | This compound is a fine powder that can be easily inhaled. |
Experimental Workflow for Handling this compound
The following diagram outlines the mandatory workflow for any experimental procedure involving this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Detailed Experimental Protocols
Protocol 1: Weighing and Preparing this compound Solutions
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., analytical balance, spatulas, weigh boats, glassware, solvent).
-
-
Weighing:
-
Perform all weighing operations of powdered this compound within a ventilated enclosure (e.g., chemical fume hood or powder-containment balance hood) to prevent inhalation of airborne particles.
-
Use anti-static weigh boats to minimize powder dispersal.
-
Carefully transfer the desired amount of this compound to a tared container.
-
-
Solubilization:
-
Add the solvent to the container with the weighed this compound slowly to avoid splashing.
-
Ensure the container is capped or covered during any mixing steps (e.g., vortexing, sonicating).
-
-
Post-Weighing Cleanup:
-
Carefully wipe down the balance and surrounding surfaces with a damp cloth.
-
Dispose of all contaminated materials (weigh boats, bench paper, wipes) as hazardous waste.
-
Protocol 2: Decontamination of Surfaces and Equipment
This protocol is to be followed after any handling of this compound.
-
Initial Wipe-Down:
-
Using disposable towels, wipe down all surfaces and equipment that may have come into contact with this compound.
-
For powdered residue, dampen the towel with a suitable solvent in which this compound is soluble to avoid creating dust.[1]
-
-
Soapy Water Wash:
-
Prepare a solution of laboratory-grade detergent and water.
-
Thoroughly wash all contaminated surfaces and non-disposable equipment with this solution.
-
-
Rinsing:
-
Rinse the cleaned surfaces and equipment with deionized water.
-
Allow to air dry or wipe with clean, disposable towels.
-
-
Waste Disposal:
-
All cleaning materials (towels, wipes) must be disposed of as solid hazardous waste.
-
Operational and Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
Carefully collect the spilled material and absorbent into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area following the protocol above.
-
Waste Disposal Plan
All waste contaminated with this compound is considered hazardous waste.
-
Solid Waste:
-
This includes contaminated PPE (gloves, lab coats), weigh boats, bench paper, and cleaning materials.
-
Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
This includes unused this compound solutions and solvent rinses from decontamination.
-
Collect all liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal:
-
All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.[2] Rodenticide disposal is regulated under the Resource Conservation and Recovery Act (RCRA).[2] Never dispose of this compound waste down the drain or in regular trash.[3]
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
